1-Methyl-L-histidine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-L-histidine-d3 is the deuterium-labeled form of 1-Methyl-L-histidine, a naturally occurring methylated amino a...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-L-histidine-d3 is the deuterium-labeled form of 1-Methyl-L-histidine, a naturally occurring methylated amino acid. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, including its physicochemical properties, synthesis, metabolic pathways, and detailed experimental protocols for its use in quantitative analysis.
Introduction
1-Methyl-L-histidine (1-MH), also known as tele-methylhistidine, is a derivative of the essential amino acid L-histidine. It is primarily derived from the dietary intake of anserine, a dipeptide found in meat and fish, and from the post-translational modification of actin and myosin in skeletal muscle.[1][2] Due to its origins, the concentration of 1-MH in biological fluids can serve as a biomarker for meat consumption and muscle protein turnover.[3]
1-Methyl-L-histidine-d3 is a synthetic isotopologue of 1-MH where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous analyte by mass spectrometry.[4] Its chemical and physical properties are nearly identical to those of the unlabeled form, making it an ideal internal standard for correcting variations in sample preparation and instrument response in quantitative assays.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-L-histidine and its deuterated form is presented in Table 1.
The synthesis of 1-Methyl-L-histidine-d3 typically involves the methylation of a protected L-histidine derivative with a deuterated methylating agent. A general synthetic workflow is outlined below.
A Technical Guide to 1-Methyl-L-histidine-d3: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-L-histidine-d3 is a deuterated form of 1-methyl-L-histidine, a naturally occurring amino acid derivative. Its isotopic labeling makes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-L-histidine-d3 is a deuterated form of 1-methyl-L-histidine, a naturally occurring amino acid derivative. Its isotopic labeling makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies. This technical guide provides an in-depth overview of 1-Methyl-L-histidine-d3, its physicochemical properties, its role in biological pathways, and detailed experimental protocols for its use.
Physicochemical Properties
1-Methyl-L-histidine-d3 shares nearly identical physicochemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of three deuterium (B1214612) atoms. This similarity is crucial for its application as an internal standard, ensuring it co-elutes and ionizes similarly to the endogenous analyte during mass spectrometry analysis.
Metabolic and Signaling Role of 1-Methyl-L-histidine
1-Methyl-L-histidine in the body is primarily derived from the dietary intake of anserine (B1665513), a dipeptide found in meat and fish. Upon digestion, anserine is hydrolyzed, releasing 1-methyl-L-histidine, which is then absorbed and can be measured in biological fluids like plasma and urine.
A significant endogenous role of 1-methylhistidine is its incorporation into the protein actin, a key component of the cytoskeleton. This post-translational modification is catalyzed by the enzyme SET domain containing 3 (SETD3), an actin-specific histidine N-methyltransferase. SETD3 transfers a methyl group from S-adenosyl-L-methionine (SAM) to the Nτ-position of the histidine residue at position 73 (His73) of β-actin. This methylation event is crucial for regulating actin polymerization, mitochondrial dynamics, and smooth muscle contraction.
Below is a diagram illustrating the SETD3-mediated actin methylation signaling pathway.
SETD3-mediated methylation of β-actin.
Experimental Protocols
The primary application of 1-Methyl-L-histidine-d3 is as an internal standard for the accurate quantification of 1-methyl-L-histidine in biological samples using isotope dilution mass spectrometry.
Quantification of 1-Methyl-L-histidine in Human Urine by LC-MS/MS
This protocol provides a detailed method for the analysis of 1-methyl-L-histidine in human urine samples.
1. Materials and Reagents
1-Methyl-L-histidine (analyte standard)
1-Methyl-L-histidine-d3 (internal standard)
Formic acid, LC-MS grade
Acetonitrile, LC-MS grade
Methanol, LC-MS grade
Ultrapure water
Urine samples
2. Standard and Sample Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-methyl-L-histidine and 1-Methyl-L-histidine-d3 in ultrapure water.
Working Standard Solutions: Serially dilute the 1-methyl-L-histidine stock solution with ultrapure water to prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250, 500 nmol/mL).
Internal Standard Working Solution: Dilute the 1-Methyl-L-histidine-d3 stock solution with ultrapure water to a final concentration of 100 nmol/mL.
Sample Preparation:
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[4]
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the internal standard working solution (100 nmol/mL), and 900 µL of ultrapure water.
Vortex the mixture thoroughly.
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. A starting condition of 2% B held for 1 minute, followed by a ramp to 98% B over 3 minutes, a 1-minute hold, and a 2-minute re-equilibration at 2% B is a good starting point.
Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
4. Data Analysis
Integrate the peak areas for both the analyte (1-methyl-L-histidine) and the internal standard (1-Methyl-L-histidine-d3) in all samples, calibration standards, and quality controls.
Calculate the peak area ratio of the analyte to the internal standard for each injection.
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
Determine the concentration of 1-methyl-L-histidine in the unknown urine samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Workflow for urine analysis using LC-MS/MS.
Conclusion
1-Methyl-L-histidine-d3 is an essential tool for researchers and scientists in the fields of metabolomics, clinical chemistry, and drug development. Its use as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of 1-methyl-L-histidine, a biomarker for meat consumption and an indicator of muscle protein metabolism. The detailed protocols and understanding of its biological context provided in this guide will aid in the effective application of this valuable stable isotope-labeled compound in a variety of research settings.
An In-Depth Technical Guide to the Molecular Weight of 1-Methyl-L-histidine-d3
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed analysis of the molecular weight of 1-Methyl-L-histidine-d3, a deuterated isotopologue of 1-Methyl-L-histidine. The incorp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the molecular weight of 1-Methyl-L-histidine-d3, a deuterated isotopologue of 1-Methyl-L-histidine. The incorporation of stable isotopes is a critical technique in metabolic research, proteomics, and pharmacokinetic studies, enabling precise quantification and tracing of metabolites. Understanding the exact mass difference imparted by deuterium (B1214612) labeling is fundamental to the design and interpretation of these experiments.
Core Molecular Properties
1-Methyl-L-histidine is a derivative of the amino acid L-histidine. In the d3-labeled variant, the three hydrogen atoms of the methyl group attached to the imidazole (B134444) ring are replaced by deuterium atoms. This substitution provides a distinct mass shift detectable by mass spectrometry without significantly altering the chemical properties of the molecule.
Data Presentation: Molecular Weight Comparison
The following table summarizes the key quantitative data for both the standard and the deuterated form of 1-Methyl-L-histidine.
Note: The monoisotopic mass for the d3 variant is calculated based on the replacement of three ¹H atoms with three ²H (deuterium) atoms.
Experimental Protocols
The molecular weights cited are typically determined using high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry.
General Methodology for Molecular Weight Verification:
Sample Preparation: A dilute solution of the analyte (e.g., 1-Methyl-L-histidine-d3) is prepared in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile (B52724) with a small amount of formic acid to promote ionization.
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), to generate protonated molecules [M+H]⁺.
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy by the mass analyzer.
Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecule of interest. The exact mass is determined from this peak, and the molecular formula is confirmed by comparing the measured mass to the theoretical mass.
Logical Relationship Visualization
The following diagram illustrates the structural modification and resulting mass change when transitioning from the standard compound to its deuterated form.
Isotopic labeling workflow from standard to deuterated compound.
Synthesis of 1-Methyl-L-histidine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a feasible synthetic route for 1-Methyl-L-histidine-d3, an isotopically labeled amino acid derivative crucia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic route for 1-Methyl-L-histidine-d3, an isotopically labeled amino acid derivative crucial for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The synthesis is based on established chemical principles, adapted for the introduction of a deuterated methyl group.
Synthetic Strategy Overview
The synthesis of 1-Methyl-L-histidine-d3 can be achieved through a three-stage process:
Protection of L-histidine: The starting material, L-histidine, is first protected at the α-amino and carboxyl groups to prevent side reactions during the subsequent methylation step. A common strategy involves the formation of the methyl ester and Nα,Nπ-dibenzoyl derivatives.
Deuterated Methylation: The protected L-histidine is then alkylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to introduce the trideuteromethyl group at the Nτ (tele) position of the imidazole (B134444) ring.
Deprotection: Finally, the protecting groups are removed under acidic conditions to yield the desired product, 1-Methyl-L-histidine-d3.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of L-1-methylhistidine and have been modified for the preparation of its deuterated analogue.
Stage 1: Synthesis of Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester
Objective: To protect the α-amino and carboxyl groups of L-histidine.
Methodology:
L-histidine methyl ester dihydrochloride (B599025) is prepared from L-histidine and thionyl chloride in methanol.
The resulting methyl ester is then benzoylated using benzoyl chloride in the presence of a base to yield Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester.
Detailed Protocol:
Step 1a: Esterification of L-histidine
Suspend L-histidine (1 eq.) in anhydrous methanol.
Cool the suspension to 0°C in an ice bath.
Slowly add thionyl chloride (2.2 eq.) dropwise while maintaining the temperature below 5°C.
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
Remove the solvent under reduced pressure to obtain crude L-histidine methyl ester dihydrochloride.
Step 1b: Benzoylation
Dissolve the crude L-histidine methyl ester dihydrochloride in a suitable solvent such as pyridine.
Cool the solution to 0°C.
Add benzoyl chloride (2.5 eq.) dropwise.
Stir the reaction mixture at room temperature for 12-18 hours.
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester.
Stage 2: Synthesis of Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester
Objective: To introduce the trideuteromethyl group onto the imidazole ring.
Methodology:
The protected histidine derivative is alkylated with iodomethane-d3.
Detailed Protocol:
Dissolve Nα,Nπ-Dibenzoyl-L-histidine Methyl Ester (1 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF).
Add a base, such as potassium carbonate (1.5 eq.), to the solution.
Add iodomethane-d3 (CD3I) (1.2 eq.) to the reaction mixture.
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester.
Stage 3: Synthesis of 1-Methyl-L-histidine-d3 (Deprotection)
Objective: To remove the benzoyl and methyl ester protecting groups.
Methodology:
Acid hydrolysis is employed to cleave the protecting groups.
Detailed Protocol:
Suspend Nα,Nπ-Dibenzoyl-1-(methyl-d3)-L-histidine Methyl Ester in 6M hydrochloric acid.
Heat the mixture at reflux for 12-24 hours.
Monitor the reaction for the disappearance of the starting material by TLC.
After completion, cool the reaction mixture to room temperature and wash with diethyl ether to remove benzoic acid.
The spectrum will be similar to that of 1-Methyl-L-histidine, but the singlet corresponding to the N-methyl protons (at approx. 3.68 ppm) will be absent.
Expected ¹³C NMR (D₂O)
The spectrum will be similar to that of 1-Methyl-L-histidine. The signal for the deuterated methyl carbon (approx. 36 ppm) will appear as a multiplet due to C-D coupling.
Mass Spectrometry (ESI-MS)
[M+H]⁺ = 173.1
Visualizations
Synthetic Pathway
Synthetic route for 1-Methyl-L-histidine-d3.
Experimental Workflow
Overall experimental workflow for the synthesis.
Foundational
An In-Depth Technical Guide to 1-Methyl-L-histidine and its Deuterated Analog, 1-Methyl-L-histidine-d3
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-L-histidine is a methylated derivative of the essential amino acid L-histidine. It serves as a significant biomarker in clinical and n...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-L-histidine is a methylated derivative of the essential amino acid L-histidine. It serves as a significant biomarker in clinical and nutritional research, primarily indicating the consumption of meat, particularly red meat, and providing insights into muscle protein catabolism.[1][2] Its deuterated analog, 1-Methyl-L-histidine-d3, is a crucial tool in metabolic research and bioanalytical method development, where it is employed as an internal standard for accurate quantification in mass spectrometry-based assays and as a tracer to study metabolic pathways.[3][4] This technical guide provides a comprehensive overview of both compounds, detailing their chemical properties, comparative data, and in-depth experimental protocols for their analysis.
Core Data Presentation
A direct comparison of the key quantitative data for 1-Methyl-L-histidine and its deuterated counterpart is essential for their effective application in research.
Powder: -20°C for 3 years; In solvent: -80°C for 6 months.[4]
Experimental Protocols
Detailed methodologies are critical for the successful implementation of research involving these compounds. The following sections provide in-depth protocols for their analysis and synthesis.
Protocol 1: Quantitative Analysis of 1-Methyl-L-histidine in Biological Fluids by LC-MS/MS
This protocol describes a common method for the quantification of 1-Methyl-L-histidine in urine or plasma, utilizing 1-Methyl-L-histidine-d3 as an internal standard.
1. Sample Preparation (Urine)
Materials:
Urine sample
1-Methyl-L-histidine-d3 internal standard solution (concentration to be optimized based on expected analyte levels)
Deionized water
0.1% Formic acid in water
Acetonitrile
Vortex mixer
Centrifuge
Syringe filters (0.22 µm)
Procedure:
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
To a microcentrifuge tube, add a specific volume of urine (e.g., 50 µL).
Spike the sample with a known amount of 1-Methyl-L-histidine-d3 internal standard solution.
Dilute the sample with deionized water or 0.1% formic acid in water (e.g., dilute 1:10).
Vortex the mixture thoroughly.
Centrifuge the sample to pellet any particulate matter.
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage over several minutes to elute the polar analytes. The specific gradient profile should be optimized for the specific column and analytes.
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Injection Volume: Typically 1-10 µL.
3. Mass Spectrometry (MS) Conditions
Mass Spectrometer: A triple quadrupole mass spectrometer.
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
4. Data Analysis
Integrate the peak areas for the quantifier MRM transitions of both the analyte and the internal standard.
Calculate the peak area ratio of 1-Methyl-L-histidine to 1-Methyl-L-histidine-d3.
Construct a calibration curve using known concentrations of 1-Methyl-L-histidine standards spiked with the internal standard.
Determine the concentration of 1-Methyl-L-histidine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy of 1-Methyl-L-histidine
This protocol outlines a general procedure for the quantitative analysis of 1-Methyl-L-histidine using NMR spectroscopy.
1. Sample Preparation
Materials:
1-Methyl-L-histidine sample
Internal standard (e.g., maleic acid, DSS) of known purity
Deuterated solvent (e.g., D₂O)
NMR tubes
Analytical balance
Procedure:
Accurately weigh a known amount of the 1-Methyl-L-histidine sample and the internal standard into a vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer the solution to an NMR tube.
2. NMR Data Acquisition
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiment: A standard 1D proton (¹H) NMR experiment.
Key Parameters:
Pulse Sequence: A simple pulse-acquire sequence (e.g., zg30).
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, typically 5 times the longest T1 relaxation time of the protons of interest. A value of 30 seconds is often sufficient.
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250 for high accuracy).
Acquisition Time (aq): Set to acquire the full free induction decay (FID).
Spectral Width (sw): Cover the entire chemical shift range of interest.
3. Data Processing and Analysis
Software: Standard NMR processing software (e.g., TopSpin, Mnova).
Procedure:
Apply Fourier transformation to the FID.
Phase the spectrum carefully.
Perform baseline correction.
Integrate the signals corresponding to the known protons of 1-Methyl-L-histidine and the internal standard. Select well-resolved signals for integration.
Calculate the concentration of 1-Methyl-L-histidine using the following formula:
Cₓ = Concentration of the analyte (1-Methyl-L-histidine)
Iₓ = Integral of the analyte signal
Nₓ = Number of protons contributing to the analyte signal
Iᵢₛ = Integral of the internal standard signal
Nᵢₛ = Number of protons contributing to the internal standard signal
Mₓ = Molar mass of the analyte
Mᵢₛ = Molar mass of the internal standard
mₓ = Mass of the analyte
mᵢₛ = Mass of the internal standard
Pᵢₛ = Purity of the internal standard
Protocol 3: General Synthesis of 1-Methyl-L-histidine-d3
1. Protection of L-histidine
The amino and carboxyl groups of L-histidine need to be protected to ensure selective methylation of the imidazole (B134444) ring. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or benzyl (B1604629) ester for the carboxyl group.
2. Methylation with a Deuterated Reagent
The protected L-histidine is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄), in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF). This reaction introduces the trideuteromethyl group onto one of the nitrogen atoms of the imidazole ring.
3. Deprotection
The protecting groups are subsequently removed under appropriate conditions (e.g., acid treatment for Boc and ester hydrolysis) to yield 1-Methyl-L-histidine-d3.
4. Purification
The final product is purified using techniques such as ion-exchange chromatography or recrystallization to obtain the desired isotopic and chemical purity.
Visualizations
Metabolic Pathway of 1-Methyl-L-histidine
This diagram illustrates the origin of 1-Methyl-L-histidine from dietary sources and its formation through the post-translational modification of proteins.
Caption: Metabolic pathway of 1-Methyl-L-histidine formation.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the key steps in the quantitative analysis of 1-Methyl-L-histidine using liquid chromatography-tandem mass spectrometry.
Caption: Workflow for LC-MS/MS quantification of 1-Methyl-L-histidine.
Logical Relationship in qNMR Analysis
This diagram illustrates the core principle of quantitative NMR, highlighting the relationship between the analyte and the internal standard.
Caption: Logical relationship in quantitative NMR (qNMR) analysis.
The Biological Significance of 1-Methyl-L-histidine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Biomarker in Muscle Metabolism, Dietary Intake, and Disease Abstract 1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, has emerged as a significant bioma...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Examination of a Key Biomarker in Muscle Metabolism, Dietary Intake, and Disease
Abstract
1-Methyl-L-histidine (1-MH), a methylated derivative of the amino acid L-histidine, has emerged as a significant biomarker with diverse applications in clinical and research settings. Primarily known as a reliable indicator of dietary meat intake, particularly red meat, its biological roles extend to being an indicator of myofibrillar protein degradation. This technical guide provides a comprehensive overview of the core biological significance of 1-Methyl-L-histidine, detailing its metabolic pathways, its utility as a biomarker in various physiological and pathological states, and the analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 1-MH and its potential applications.
Introduction
1-Methyl-L-histidine, also known as tele-methylhistidine, is a naturally occurring amino acid derivative. Unlike its isomer, 3-methylhistidine (3-MH), 1-MH is not synthesized endogenously in humans but is derived from dietary sources, primarily from the dipeptide anserine (B1665513) found in meat and fish.[1][2] It is also formed as a post-translational modification of actin and myosin in skeletal muscle.[3] Once released into the bloodstream, 1-MH is not reutilized for protein synthesis and is excreted in the urine, making its levels a reliable indicator of both dietary meat consumption and muscle protein turnover.[2][3] This guide delves into the multifaceted biological significance of 1-MH, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate a thorough understanding of its role in human physiology and disease.
Metabolism and Physiological Roles
The concentration of 1-Methyl-L-histidine in the body is influenced by two primary sources: dietary intake and endogenous muscle protein breakdown.
Dietary Intake: The main dietary source of 1-MH is the dipeptide anserine (β-alanyl-1-methyl-L-histidine), which is abundant in poultry and fish.[4][5] Upon consumption, anserine is hydrolyzed in the gastrointestinal tract and other tissues, releasing 1-MH into the circulation.[6] Consequently, urinary and plasma levels of 1-MH are strongly correlated with recent meat consumption.[7][8]
Endogenous Production and Muscle Metabolism: 1-Methyl-L-histidine is also a component of the major myofibrillar proteins, actin and myosin.[3] It is formed through the post-translational methylation of specific histidine residues within these proteins. This process is catalyzed by histone methyltransferases, notably SET domain-containing protein 3 (SETD3) for actin.[9][10][11] During muscle protein catabolism, actin and myosin are degraded by the ubiquitin-proteasome pathway, releasing 1-MH.[12][13] As 1-MH is not reused for protein synthesis, its excretion rate can serve as an index of muscle protein breakdown.[14]
Key Enzymes in 1-Methyl-L-histidine Formation
SET Domain-Containing Protein 3 (SETD3): This enzyme is an actin-specific histidine N-methyltransferase that catalyzes the methylation of histidine 73 (H73) in β-actin.[9][10][11]
METTL18: This methyltransferase is responsible for the histidine methylation of ribosomal protein RPL3.[3]
Quantitative Data
The levels of 1-Methyl-L-histidine in biological fluids are crucial for its use as a biomarker. The following tables summarize the available quantitative data for 1-MH in various contexts.
Positively associated with systolic and diastolic blood pressure in Black adults. For every standard deviation increase in 1-MH, SBP was 3.4 mmHg higher (P=0.04) and DBP was 2.0 mmHg higher (P=0.05).
Disturbances in methylhistidine metabolism observed.
Preeclampsia
Urine
While not directly measuring 1-MH, studies show significant changes in other urinary biochemical parameters, suggesting potential alterations in renal handling of metabolites.
Table 3: Association of 1-Methyl-L-histidine Levels with Various Diseases and Conditions
Experimental Protocols
Accurate quantification of 1-Methyl-L-histidine is essential for its application as a biomarker. Below are detailed methodologies for its analysis in biological samples.
Analysis of 1-Methyl-L-histidine in Urine by UPLC-MS/MS
This method is adapted from Wang et al. (2012).
Sample Preparation:
Thaw frozen urine samples at room temperature.
Vortex the samples to ensure homogeneity.
To 50 µL of urine, add an appropriate amount of an isotopic internal standard (e.g., d3-1-methylhistidine).
Dilute the mixture with 950 µL of deionized water.
Vortex the diluted sample thoroughly.
Centrifuge the sample at 13,000 rpm for 10 minutes.
Transfer the supernatant to an autosampler vial for analysis.
Column: A suitable reversed-phase column, such as a SB-aq column (2.1 × 50 mm, 1.8 µm).
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 2:98, v/v).
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Multiple Reaction Monitoring (MRM) Transitions:
1-Methylhistidine: m/z 170.1 → 126.1
Internal Standard (e.g., d3-1-methylhistidine): Adjust m/z transitions accordingly.
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
Quantification:
Construct a calibration curve using standard solutions of 1-Methyl-L-histidine of known concentrations.
Calculate the concentration of 1-MH in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Analysis of 1-Methyl-L-histidine in Plasma by LC-MS/MS
This protocol is a synthesized representation from multiple sources.[4]
Sample Preparation:
Collect blood in EDTA- or heparin-containing tubes.
Centrifuge at approximately 1000 x g for 15 minutes at 4°C to separate plasma.
To a 50 µL aliquot of plasma, add an internal standard.
Precipitate proteins by adding a suitable agent, such as acetonitrile or a mixture of methanol (B129727) and chloroform. For example, add 500 µL of acetonitrile to the 5 µL plasma sample mixture.
Vortex the mixture vigorously.
Centrifuge at a high speed (e.g., 20,000 x g) for 5-15 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new tube or autosampler vial for analysis.
Chromatographic Conditions:
System: High-Performance Liquid Chromatography (HPLC) or UPLC system.
Column: A reversed-phase C18 or a mixed-mode column (e.g., Raptor Polar X).[16]
Mobile Phase: A gradient elution is typically used.
Mobile Phase A: Water with an additive like 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the analytes. An 18-minute gradient on a mixed-mode column has been reported.[4]
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UPLC.
Column Temperature: Maintained at a constant temperature, for example, 35°C.[16]
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions:
System: Triple quadrupole mass spectrometer with ESI source.
Ionization Mode: Positive ion mode.
MRM Transitions: Similar to the urine analysis, monitor the specific parent-to-daughter ion transition for 1-MH (m/z 170.1 → 126.1) and its internal standard.
Quantification:
Follow the same principles of using a calibration curve and internal standard as described for the urine analysis.
Signaling Pathways and Logical Relationships
The metabolic and signaling pathways involving 1-Methyl-L-histidine are crucial for understanding its biological context. The following diagrams, generated using the DOT language, illustrate these key relationships.
Figure 1: Dietary Intake and Excretion Pathway of 1-Methyl-L-histidine.
Figure 2: Endogenous Production of 1-Methyl-L-histidine from Muscle Protein Breakdown.
Figure 3: General Experimental Workflow for 1-Methyl-L-histidine Quantification.
Conclusion
1-Methyl-L-histidine is a versatile and valuable biomarker with significant implications for nutritional assessment, monitoring of muscle protein metabolism, and potentially for the diagnosis and prognosis of various diseases. Its unique metabolic characteristics, being derived from both diet and endogenous protein breakdown without subsequent reutilization, provide a clear window into specific physiological processes. The well-established analytical methods for its quantification, coupled with a growing body of research linking its levels to health and disease, underscore its importance for researchers, scientists, and drug development professionals. Further investigation into the precise quantitative changes of 1-MH in various pathological conditions will undoubtedly expand its clinical utility and contribute to the development of novel diagnostic and therapeutic strategies.
1-Methyl-L-histidine as a Biomarker for Meat Intake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Methyl-L-histidine (1-MH), a metabolite of the dipeptide anserine (B1665513) found in high concentrations in various types of meat, has...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methyl-L-histidine (1-MH), a metabolite of the dipeptide anserine (B1665513) found in high concentrations in various types of meat, has emerged as a robust and specific biomarker for dietary meat intake. Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-MH is not synthesized in the human body, making its presence in biological fluids directly attributable to the consumption of meat and fish.[1][2] This technical guide provides a comprehensive overview of 1-Methyl-L-histidine as a biomarker, including quantitative data on its presence in food sources and biological samples, detailed experimental protocols for its analysis, and visualizations of its metabolic pathway and the experimental workflow for its validation.
Introduction to 1-Methyl-L-histidine as a Biomarker
1-Methyl-L-histidine is a derivative of the essential amino acid L-histidine.[1] Its primary dietary precursor is anserine, a dipeptide abundant in the skeletal muscle of poultry and red meat.[1][3] Upon consumption of meat, anserine is hydrolyzed in the gastrointestinal tract and blood, releasing 1-MH, which is then absorbed into the bloodstream and subsequently excreted in the urine.[1][3][4] The concentration of 1-MH in biological samples, such as urine and plasma, demonstrates a dose-dependent relationship with the amount of meat consumed, making it a reliable quantitative indicator of recent meat intake.[5][6][7]
The specificity of 1-MH as a dietary biomarker is a key advantage. Its levels are not significantly influenced by endogenous muscle breakdown, a confounding factor for other potential markers like 3-methylhistidine.[1] This makes 1-MH particularly valuable in nutritional epidemiology, clinical trials, and drug development studies where accurate assessment of dietary patterns is crucial.
Quantitative Data
The following tables summarize quantitative data related to 1-Methyl-L-histidine, from its concentration in various meat sources to its levels in human biological fluids following meat consumption.
Table 1: Anserine and Carnosine Content in Various Meats (mg/100g)
The primary source of 1-Methyl-L-histidine in humans is the enzymatic breakdown of dietary anserine. This process is catalyzed by the enzyme carnosinase, which is present in the gastrointestinal mucosa and blood serum.[16] The hydrolysis of anserine yields 1-Methyl-L-histidine and β-alanine.[4] 1-Methyl-L-histidine is not further metabolized and is efficiently excreted by the kidneys into the urine.[1][4]
Metabolic pathway of 1-Methyl-L-histidine from dietary anserine.
Experimental Workflow for Biomarker Validation
The validation of 1-Methyl-L-histidine as a biomarker for meat intake follows a structured workflow, encompassing study design, sample analysis, and data interpretation. This process ensures the reliability and accuracy of the biomarker for its intended application in research and clinical settings. The validation of a dietary biomarker typically involves assessing its plausibility, dose-response relationship, time-course, robustness, reliability, stability, analytical performance, and inter-laboratory reproducibility.[17][18]
Experimental workflow for validating 1-MH as a meat intake biomarker.
Experimental Protocols
Analysis of 1-Methyl-L-histidine in Human Urine by UPLC-MS/MS
This protocol is adapted from a published method for the quantification of 1-MH and 3-MH in human urine.
a. Sample Preparation
Thaw frozen urine samples at room temperature.
Vortex the samples to ensure homogeneity.
Prepare a working solution of an isotopic internal standard (e.g., D3-1-methylhistidine) in deionized water.
Dilute the urine samples with the internal standard solution. A typical dilution factor is 1:20 (v/v).
Vortex the diluted samples thoroughly.
Centrifuge the samples to pellet any particulate matter.
Transfer the supernatant to autosampler vials for analysis.
b. UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent.
Column: Zorbax SB-aq (2.1 × 50 mm, 1.8 µm) or similar reversed-phase column suitable for polar analytes.[3]
Gradient: A gradient from high to low organic content (e.g., starting at 95% A, decreasing to 40% A).
Flow Rate: 0.4 mL/min.
Injection Volume: 5-10 µL.
Column Temperature: 35°C.
Mass Spectrometer: As described in the urine protocol.
MRM Transitions: As described in the urine protocol.
c. Data Analysis
Follow the same data analysis procedure as outlined for the urine analysis, omitting the creatinine normalization step.
Conclusion
1-Methyl-L-histidine is a highly specific and reliable biomarker for the intake of meat, particularly poultry and red meat. Its exogenous origin and dose-dependent excretion in urine and appearance in plasma make it a valuable tool for objective dietary assessment in various research and clinical settings. The analytical methods, primarily UPLC-MS/MS, are sensitive and robust for the quantification of 1-MH in biological matrices. The standardized workflows for biomarker validation ensure the accuracy and reliability of 1-MH as an indicator of meat consumption. For professionals in research, science, and drug development, leveraging 1-Methyl-L-histidine can significantly enhance the precision of dietary intake data, leading to more robust study outcomes and a better understanding of the interplay between diet and health.
An In-depth Technical Guide to the Core Differences Between 1-Methyl-L-histidine and 3-Methyl-L-histidine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental distinctions between the two methylated isomers of L-histidine: 1-Methyl-L-histidi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental distinctions between the two methylated isomers of L-histidine: 1-Methyl-L-histidine (1-MH) and 3-Methyl-L-histidine (3-MH). This document delves into their structural nuances, metabolic origins, physiological significance as biomarkers, and the analytical methodologies for their differentiation and quantification.
Introduction: The Significance of Methylated Histidine Isomers
Histidine, an essential amino acid, can undergo post-translational modification through methylation on its imidazole (B134444) ring, resulting in the formation of 1-Methyl-L-histidine or 3-Methyl-L-histidine.[1] While structurally similar, these two isomers have distinct origins and physiological implications, making their accurate differentiation crucial in various research and clinical contexts. 1-MH is primarily an exogenous compound derived from dietary intake, whereas 3-MH has both endogenous and exogenous sources, with its endogenous production being a key indicator of muscle protein catabolism.[2][3]
A noteworthy point of clarification is the historical confusion in nomenclature. Biochemists and nutrition scientists have often used "1-methylhistidine" to refer to what is structurally designated as the π-methyl-histidine (or pros-methyl-histidine) and "3-methylhistidine" for the τ-methyl-histidine (or tele-methyl-histidine).[4] However, according to IUPAC nomenclature, the nitrogen atom closer to the side chain is designated N-π (or N-1), and the more distant nitrogen is N-τ (or N-3). This guide will adhere to the biochemical convention, which is more prevalent in the relevant literature.
Structural and Physicochemical Properties
The core structural difference between 1-MH and 3-MH lies in the position of the methyl group on the imidazole ring of the L-histidine backbone.
1-Methyl-L-histidine (π-methyl-histidine): The methyl group is attached to the N-π nitrogen atom, which is the nitrogen atom nearer to the amino acid side chain.
3-Methyl-L-histidine (τ-methyl-histidine): The methyl group is attached to the N-τ nitrogen atom, the nitrogen atom further from the amino acid side chain.[4]
This seemingly minor positional difference influences their biochemical properties and metabolic fates.
Metabolic Pathways and Origins
The metabolic origins of 1-MH and 3-MH are fundamentally different, which is key to their utility as distinct biomarkers.
1-Methyl-L-histidine: An Exogenous Marker of Diet
1-Methyl-L-histidine is not endogenously synthesized in humans.[1] Its presence in the body is almost exclusively due to the dietary intake of anserine (B1665513), a dipeptide composed of β-alanine and 1-methylhistidine.[2] Anserine is abundant in the muscle tissue of various animals, particularly poultry and fish.[5] Upon consumption, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and subsequently excreted in the urine.[2] Consequently, urinary and plasma levels of 1-MH serve as reliable biomarkers for recent meat and fish consumption, especially red meat.[2]
An In-depth Technical Guide to 1-Methyl-L-histidine-d3 for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, a deuterated stable isotope, and its application in metabolic research. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, a deuterated stable isotope, and its application in metabolic research. This document details its primary use as an internal standard for quantitative mass spectrometry, its role as a tracer in metabolic studies, and the relevant biological context of its endogenous counterpart, 1-methylhistidine.
Introduction to 1-Methyl-L-histidine
1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. In humans, 1-MH is not synthesized endogenously but is derived from the dietary intake of anserine (B1665513), a dipeptide abundant in meat and fish, particularly poultry.[1][2][3] Upon ingestion, anserine is hydrolyzed into its constituent amino acids, β-alanine and 1-methylhistidine.[4] Consequently, the presence and concentration of 1-MH in biological fluids like urine and plasma serve as a reliable biomarker for recent meat consumption.[1][5] This distinguishes it from its isomer, 3-methylhistidine (3-MH), which is an established biomarker for endogenous muscle protein catabolism.[6]
1-Methyl-L-histidine-d3 is a stable isotope-labeled form of 1-methylhistidine, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to the analyte but has a different mass, allowing for precise and accurate quantification.[7][8] It can also be used as a tracer to study the metabolic fate of dietary 1-methylhistidine in vivo.[7]
Applications in Metabolic Research
The primary applications of 1-Methyl-L-histidine-d3 in metabolic research are:
Internal Standard for Quantitative Analysis: Due to its chemical similarity and mass difference, 1-Methyl-L-histidine-d3 is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to quantify 1-methylhistidine in biological matrices such as plasma and urine.[7][8]
Metabolic Tracer Studies: As a stable isotope tracer, 1-Methyl-L-histidine-d3 can be administered to subjects to trace the absorption, distribution, metabolism, and excretion of dietary-derived 1-methylhistidine.[7] Such studies are valuable in understanding the pharmacokinetics of this dietary biomarker.
Quantitative Analysis using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 1-methylhistidine in biological samples. The use of 1-Methyl-L-histidine-d3 as an internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of 1-methylhistidine and its deuterated internal standard. These parameters are for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (V)
1-Methylhistidine
170.1
126.1
Not specified
1-Methylhistidine
169.8
95.6
Not specified
1-Methylhistidine (π-MH)
170
95
30
1-Methyl-L-histidine-d3
172.8
98.6
Not specified
Note: The exact collision energies may need to be optimized for the specific instrument being used.
Chromatographic Conditions
A common approach for the separation of 1-methylhistidine is hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography using a suitable column.
Parameter
Typical Value
Column
SB-aq (2.1x50 mm, 1.8 µm) or similar
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile
Gradient
Isocratic with 2% Acetonitrile in 0.1% Formic acid in water
Flow Rate
0.2 - 0.4 mL/min
Column Temperature
40 - 60 °C
Injection Volume
1 - 10 µL
Typical Concentrations in Human Samples
The concentration of endogenous 1-methylhistidine can vary based on dietary habits. The following table provides a range of reported concentrations in healthy adults.
Protocol for Quantification of 1-Methylhistidine in Human Plasma
This protocol outlines a typical workflow for the analysis of 1-methylhistidine in plasma using 1-Methyl-L-histidine-d3 as an internal standard.
1. Materials and Reagents:
1-Methylhistidine and 1-Methyl-L-histidine-d3 standards
Acetonitrile (ACN), LC-MS grade
Formic acid, LC-MS grade
30% Sulfosalicylic acid
Deionized water
Microcentrifuge tubes
Vortex mixer
Centrifuge
2. Sample Preparation:
Thaw plasma samples on ice.
Prepare a stock solution of 1-Methyl-L-histidine-d3 (internal standard, IS) in a suitable solvent (e.g., water or methanol).
In a microcentrifuge tube, add 100 µL of plasma sample.
Add a known amount of the IS solution to each sample.
For protein precipitation, add 10 µL of 30% sulfosalicylic acid.[10]
Vortex the mixture for 30 seconds.
Incubate at 4°C for 30 minutes.
Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[10]
Transfer 50 µL of the supernatant to a new tube.
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).[10]
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
Set up the LC-MS/MS system with the appropriate column and mobile phases as described in section 3.2.
Create an acquisition method with the MRM transitions for both 1-methylhistidine and 1-Methyl-L-histidine-d3 as detailed in section 3.1.
Inject the prepared samples.
4. Data Analysis:
Integrate the peak areas for both the analyte and the internal standard.
Calculate the ratio of the analyte peak area to the internal standard peak area.
Prepare a calibration curve using known concentrations of 1-methylhistidine standard spiked with the same amount of internal standard.
Determine the concentration of 1-methylhistidine in the samples by interpolating their area ratios on the calibration curve.
Protocol Outline for a Tracer Study
This protocol provides a general framework for a stable isotope tracer study using 1-Methyl-L-histidine-d3.
1. Study Design:
Recruit subjects and provide a controlled diet for a set period to establish a baseline.
Administer a single oral dose of 1-Methyl-L-histidine-d3.
Collect blood and/or urine samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
2. Sample Analysis:
Process the collected plasma and urine samples as described in section 4.1.
Analyze the samples by LC-MS/MS to measure the concentrations of both endogenous (unlabeled) 1-methylhistidine and the 1-Methyl-L-histidine-d3 tracer.
3. Pharmacokinetic Analysis:
Plot the concentration of 1-Methyl-L-histidine-d3 in plasma over time.
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.
Analyze the excretion profile of the tracer in urine.
Visualizations
Metabolic Pathway of Anserine
The following diagram illustrates the breakdown of dietary anserine into 1-methylhistidine.
Anserine Metabolism to 1-Methylhistidine.
Experimental Workflow for 1-MH Quantification
The diagram below outlines the key steps in the quantitative analysis of 1-methylhistidine using 1-Methyl-L-histidine-d3 as an internal standard.
LC-MS/MS Workflow for 1-Methylhistidine.
Conclusion
1-Methyl-L-histidine-d3 is an indispensable tool for researchers in metabolism, nutrition, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the dietary biomarker 1-methylhistidine. Furthermore, its application as a metabolic tracer allows for detailed investigations into the kinetics of this meat-derived metabolite. The protocols and data presented in this guide provide a solid foundation for the implementation of 1-Methyl-L-histidine-d3 in metabolic research.
Commercial Suppliers and Technical Guide for 1-Methyl-L-histidine-d3
An In-depth Technical Resource for Researchers and Drug Development Professionals This guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, a deuterated stable isotope of 1-Methyl-L-histidine. It is intend...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Resource for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-L-histidine-d3, a deuterated stable isotope of 1-Methyl-L-histidine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard for quantitative analysis in various biological matrices. This document outlines commercial suppliers, key technical data, its physiological relevance, and detailed analytical methodologies.
Introduction to 1-Methyl-L-histidine
1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine.[1][2] It is primarily formed through the post-translational methylation of histidine residues in proteins like actin and myosin.[3][4] In humans, 1-MH is considered a biomarker for the consumption of meat, particularly from poultry and fish, as it is a breakdown product of the dipeptide anserine (B1665513) found in these sources.[5] Unlike its isomer, 3-methylhistidine, which is a marker for endogenous muscle protein breakdown, 1-MH levels are more indicative of dietary intake.[5] However, it also serves as a sensitive marker for myofibrillar protein degradation.[3] The deuterated form, 1-Methyl-L-histidine-d3, is an ideal internal standard for mass spectrometry-based quantification, enabling accurate measurement of 1-MH levels in biological samples.[6]
Commercial Availability
Several specialized chemical suppliers offer 1-Methyl-L-histidine-d3 for research purposes. The following table summarizes key information from various vendors.
Supplier
Product Name
Catalog Number
Purity
Available Quantities
CDN Isotopes
1-Methyl-d3-L-histidine
D-2493
99 atom % D
0.05g, 0.1g
MedChemExpress
1-Methyl-L-histidine-d3
HY-W017006S
Not Specified
10 mg
Scintila
1-Methyl-L-histidine-d3
HY-W017006S
Not Specified
10 mg
Cambridge Isotope Laboratories, Inc.
τ-Methyl-L-Histidine (methyl-D₃, 98%)
DLM-2449
98%
Not Specified
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-L-histidine (unlabeled) is provided below.
Property
Value
CAS Number
332-80-9
Molecular Formula
C₇H₁₁N₃O₂
Molecular Weight
169.18 g/mol
Appearance
White powder
Storage Conditions
Room temperature
Metabolic Pathway of 1-Methyl-L-histidine
1-Methyl-L-histidine is formed from the methylation of histidine residues within proteins, primarily actin and myosin in skeletal muscle.[3][4] This post-translational modification is catalyzed by specific methyltransferase enzymes, such as SETD3, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[3][7] When these proteins are catabolized, 1-Methyl-L-histidine is released and is not reincorporated into new proteins.[3] It is then transported through the bloodstream and eventually excreted in the urine.[4]
Caption: Metabolic pathway of 1-Methyl-L-histidine formation and excretion.
Experimental Protocols for Quantification
The quantification of 1-Methyl-L-histidine in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 1-Methyl-L-histidine-d3, is crucial for accurate and precise quantification.
Sample Preparation (Human Urine)
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of 1-MH and 3-MH in human urine.[8]
Thaw and Vortex: Thaw frozen urine samples at room temperature. Vortex mix for 30 seconds to ensure homogeneity.
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of the urine sample. Add a known amount of the 1-Methyl-L-histidine-d3 internal standard solution.
Dilution: Dilute the sample with deionized water or a suitable buffer. The exact dilution factor will depend on the expected concentration range and the sensitivity of the instrument. A 1:10 or 1:20 dilution is a common starting point.
Vortex and Centrifuge: Vortex the diluted sample for 30 seconds. Centrifuge at a high speed (e.g., 14,000 x g) for 5 minutes to pellet any particulate matter.
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Human Plasma)
This protocol is a general procedure for amino acid analysis in plasma.[9]
Thaw and Vortex: Thaw frozen plasma samples on ice. Vortex mix gently.
Protein Precipitation: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
Internal Standard Spiking: Add a known amount of the 1-Methyl-L-histidine-d3 internal standard solution.
Vortex and Incubate: Vortex the mixture for 30 seconds. Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
Centrifuge: Centrifuge the samples at 12,000 rpm for 5 minutes.
Dilution and Transfer: Take 50 µL of the supernatant and mix with 450 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis of 1-Methyl-L-histidine. Optimization may be required based on the specific instrumentation used.
Parameter
Recommended Setting
Chromatography
Column
Zorbax SB-Aq (2.1 x 50 mm, 1.8 µm) or similar aqueous C18 column[8]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
Isocratic with 2% B or a shallow gradient depending on the separation needs[8]
Flow Rate
0.2 - 0.4 mL/min
Injection Volume
2 - 10 µL
Column Temperature
30 - 40 °C
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
Acquisition Mode
Multiple Reaction Monitoring (MRM)
MRM Transitions
1-Methyl-L-histidine
Precursor ion (m/z): 170.1, Product ion (m/z): 126.1[8]
1-Methyl-L-histidine-d3
Precursor ion (m/z): 173.1, Product ion (m/z): 129.1 (theoretical)
Note: The exact m/z for the d3-labeled product ion may vary slightly and should be confirmed experimentally.
Caption: General experimental workflow for the quantification of 1-Methyl-L-histidine.
Conclusion
1-Methyl-L-histidine-d3 is an indispensable tool for researchers and drug development professionals engaged in metabolomics and nutritional studies. Its use as an internal standard ensures the accuracy and reliability of quantitative data for its unlabeled counterpart. This guide provides the foundational knowledge, from commercial sourcing to detailed analytical protocols, to facilitate its effective implementation in the laboratory.
Isotopic Purity of 1-Methyl-L-histidine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the isotopic purity of 1-Methyl-L-histidine-d3, a deuterated derivative of the naturally occurring ami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 1-Methyl-L-histidine-d3, a deuterated derivative of the naturally occurring amino acid 1-Methyl-L-histidine. This compound serves as a valuable internal standard for quantitative analysis in various research applications, including metabolomics, proteomics, and pharmacokinetic studies.[1][2] The substitution of hydrogen with deuterium (B1214612) in the methyl group allows for clear differentiation in mass spectrometry-based analyses, enabling precise quantification of its non-deuterated counterpart.
Data on Isotopic and Chemical Purity
The isotopic purity of a deuterated compound is a critical parameter, indicating the percentage of molecules that are successfully labeled with the heavy isotope. Chemical purity, conversely, refers to the proportion of the compound of interest relative to any impurities. Several commercial suppliers provide data on the isotopic and chemical purity of 1-Methyl-L-histidine-d3.
Supplier
Product Name
Isotopic Enrichment
Chemical Purity
CAS Number
CDN Isotopes
1-Methyl-d3-L-histidine
99 atom % D
Not specified
91037-48-8
Cambridge Isotope Laboratories, Inc.
τ-methyl-L-Histidine (methyl-D₃)
Not specified
98%
91037-48-8
Note: 1-Methyl-L-histidine is also referred to as τ-methyl-L-histidine.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic enrichment and chemical purity of deuterated compounds like 1-Methyl-L-histidine-d3 relies on sophisticated analytical techniques. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[3]
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for assessing isotopic enrichment.[4][5]
a) Sample Preparation:
A stock solution of 1-Methyl-L-histidine-d3 is prepared in a suitable solvent, such as water or a mild buffer. For analysis of biological samples, a protein precipitation step is typically performed, followed by dilution with an internal standard solution.[6]
b) Chromatographic Separation:
The sample is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate 1-Methyl-L-histidine-d3 from other components in the sample matrix. A mixed-mode or reversed-phase chromatographic column is often used for LC separation.[6]
c) Mass Spectrometric Analysis:
The eluent from the chromatograph is introduced into the mass spectrometer. For 1-Methyl-L-histidine-d3, electrospray ionization (ESI) in positive mode is a common technique.[7] The mass spectrometer is operated in full scan mode to detect the molecular ions of the deuterated and non-deuterated forms of 1-Methyl-L-histidine. The isotopic enrichment is calculated from the relative intensities of the ion corresponding to 1-Methyl-L-histidine-d3 and any unlabeled (d0) or partially labeled (d1, d2) species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and quantify the isotopic purity.[3][8]
a) Sample Preparation:
A sufficient amount of the 1-Methyl-L-histidine-d3 sample is dissolved in a deuterated solvent (e.g., D₂O) suitable for NMR analysis.
b) Data Acquisition:
Both ¹H NMR and ²H NMR spectra are acquired. The ¹H NMR spectrum will show the absence or significant reduction of the signal corresponding to the methyl protons, confirming successful deuteration. The ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated methyl group.
c) Data Analysis:
The isotopic enrichment can be determined by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a known internal standard or by quantitative ²H NMR.
Experimental and Analytical Workflows
The following diagrams illustrate the typical workflows for the synthesis and analysis of 1-Methyl-L-histidine-d3.
A generalized synthetic workflow for 1-Methyl-L-histidine-d3.
Workflow for the determination of isotopic purity.
Biological Significance and Applications
1-Methyl-L-histidine is a post-translationally modified amino acid found in proteins such as actin and myosin. Its levels in biological fluids can be an indicator of muscle protein catabolism.[7] The deuterated form, 1-Methyl-L-histidine-d3, is primarily used as an internal standard in mass spectrometry-based methods to accurately quantify endogenous 1-Methyl-L-histidine in various biological matrices, including urine and plasma.[1][7][9] This is crucial for studies investigating muscle physiology, nutritional status, and certain disease states.
Conclusion
The isotopic purity of 1-Methyl-L-histidine-d3 is a critical factor for its use as an internal standard in quantitative bioanalysis. Commercially available standards typically exhibit high isotopic enrichment (around 99 atom % D) and chemical purity (≥98%). The verification of this purity is achieved through rigorous analytical methodologies, primarily high-resolution mass spectrometry and NMR spectroscopy. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the fields of drug development and biomedical research.
Stability and Storage of 1-Methyl-L-histidine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-L-histidine-d3 is a deuterated stable isotope-labeled derivative of 1-Methyl-L-histidine. It serves as a critical internal standard fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-L-histidine-d3 is a deuterated stable isotope-labeled derivative of 1-Methyl-L-histidine. It serves as a critical internal standard for mass spectrometry (MS)-based quantitative analysis, particularly in metabolomics and pharmacokinetic studies.[1] Its structural similarity and mass shift from the endogenous analyte allow for precise and accurate quantification by correcting for variability during sample preparation and analysis. Understanding the stability and optimal storage conditions of 1-Methyl-L-histidine-d3 is paramount to ensure the integrity of experimental data. This guide provides a comprehensive overview of its stability, recommended storage protocols, and methodologies for its analysis.
Chemical Properties and Applications
1-Methyl-L-histidine is a derivative of the essential amino acid L-histidine and is primarily used as a biomarker for meat and fish consumption.[2] The deuterated form, 1-Methyl-L-histidine-d3, is synthetically produced for use as an internal standard in various research applications, including:
Metabolomics: To accurately quantify the levels of 1-Methyl-L-histidine in biological samples.
Pharmacokinetic Studies: To trace the metabolic fate of drugs.
Clinical Diagnostics: As a standard for the quantification of biomarkers.
Stability Profile
General Stability:
1-Methyl-L-histidine-d3 is generally considered stable if stored under recommended conditions.[4] However, long-term stability should be periodically verified, especially for stock solutions. For isotopically labeled amino acids, it is recommended to re-analyze for chemical purity after extended storage periods.
Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of 1-Methyl-L-histidine-d3. The following table summarizes the recommended storage conditions based on information from various suppliers.
Storage Format
Temperature
Duration
Recommendations
Neat (Solid)
Room Temperature
Long-term
Store in a dry, dark place. Desiccation is recommended to prevent moisture absorption.
-20°C or -80°C
Long-term
For extended storage, colder temperatures are generally preferred to minimize any potential degradation.
Stock Solutions
-20°C
Up to 1 month
Prepare in a suitable solvent such as methanol, DMSO, or water.
-80°C
Up to 6 months
For longer-term storage of solutions, -80°C is recommended to maintain stability.
Handling Precautions:
Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. It is best practice to aliquot stock solutions into single-use vials.
Solutions should be protected from light.
For aqueous solutions, sterile filtration is recommended to prevent microbial growth.
Experimental Protocols for Stability and Purity Assessment
To ensure the reliability of experimental results, it is essential to have robust analytical methods for assessing the stability and purity of 1-Methyl-L-histidine-d3.
Purity Assessment by LC-MS/MS
A stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for determining the purity of 1-Methyl-L-histidine-d3 and detecting any potential degradation products.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
Column: A C18 reversed-phase column is commonly used.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
1-Methyl-L-histidine-d3: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific to the fragmentation pattern)
Potential Degradants: Monitor for expected mass shifts.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and developing a stability-indicating analytical method.[3][5] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Stress Conditions:
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heating the solid compound at 105°C for 24 hours.
Photostability: Exposing the compound to light (ICH Q1B guidelines).
Methodology:
Prepare solutions of 1-Methyl-L-histidine-d3 under each stress condition.
At specified time points, neutralize the acidic and basic samples.
Analyze all samples by the developed LC-MS/MS method.
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of 1-Methyl-L-histidine-d3.
Application Notes and Protocols for the Use of 1-Methyl-L-histidine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. It is primarily sourced from the dietary intake of meat a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. It is primarily sourced from the dietary intake of meat and fish, where it is formed from the breakdown of anserine, a dipeptide found in muscle tissue.[1] As such, 1-MH serves as a reliable biomarker for meat consumption. It is also an indicator of endogenous muscle protein catabolism.[2][3] Accurate quantification of 1-MH in biological matrices such as plasma and urine is crucial for nutritional studies, clinical diagnostics, and metabolic research.
The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative mass spectrometry-based assays. 1-Methyl-L-histidine-d3, a deuterated analog of 1-MH, is the ideal internal standard for this purpose. It co-elutes with the analyte, experiences similar ionization efficiency and matrix effects, thus compensating for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of 1-Methyl-L-histidine-d3 as an internal standard in LC-MS/MS workflows.
Quantitative Analysis of 1-Methyl-L-histidine using LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 1-Methyl-L-histidine in biological samples. The use of 1-Methyl-L-histidine-d3 as an internal standard is critical for reliable results.
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is employed for the selective detection and quantification of 1-Methyl-L-histidine and its internal standard. The following table summarizes typical MRM transitions and instrument parameters. It is important to note that optimal cone voltages and collision energies may vary between different mass spectrometer models and should be optimized in your laboratory.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
1-Methyl-L-histidine
170.1
126.1
[Optimize]
[Optimize]
170.2
124.1
-
-17.0
170.2
96.10
-
-
1-Methyl-L-histidine-d3
173.2
127.1
[Optimize]
-14.0
Note: Cone voltage and collision energy are instrument-dependent and require optimization.
Experimental Workflow
The general workflow for the quantitative analysis of 1-Methyl-L-histidine using 1-Methyl-L-histidine-d3 as an internal standard is depicted below.
General workflow for 1-Methyl-L-histidine analysis.
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
Accurately weigh approximately 1 mg of 1-Methyl-L-histidine and 1-Methyl-L-histidine-d3 into separate volumetric flasks.
Dissolve in a suitable solvent (e.g., methanol (B129727) or water) to a final concentration of 1 mg/mL.
Store stock solutions at -20°C.
Working Standard Solutions:
Prepare a series of working standard solutions of 1-Methyl-L-histidine by serial dilution of the stock solution with the appropriate solvent (e.g., 50:50 methanol:water).
The concentration range for the calibration curve should encompass the expected physiological concentrations of 1-MH in the samples (e.g., 5 to 500 nmol/mL for urine analysis).[2]
Internal Standard Working Solution:
Prepare a working solution of 1-Methyl-L-histidine-d3 at a fixed concentration (e.g., 100 ng/mL) by diluting the stock solution. This solution will be used to spike all samples, standards, and quality controls.
Sample Preparation Protocols
The following table outlines recommended sample preparation protocols for plasma and urine.
Matrix
Protocol
Plasma
1. Thaw plasma samples on ice. 2. To 50 µL of plasma, add 10 µL of the 1-Methyl-L-histidine-d3 internal standard working solution and vortex briefly. 3. Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins. 4. Vortex vigorously for 1 minute. 5. Centrifuge at 14,000 x g for 10 minutes at 4°C. 6. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. 7. Reconstitute the residue in 100 µL of the initial mobile phase. 8. Transfer to an autosampler vial for LC-MS/MS analysis.
Urine
1. Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates. 2. To 20 µL of urine, add 10 µL of the 1-Methyl-L-histidine-d3 internal standard working solution. 3. Add 170 µL of water (or initial mobile phase) and vortex to mix. 4. Transfer to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS System Conditions
The following are typical starting conditions for the LC-MS/MS analysis. Method optimization is recommended.
Parameter
Condition
LC Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
Start with low %B, ramp to a higher %B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 2% B held for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to 2% B.
Flow Rate
0.3 - 0.5 mL/min
Injection Volume
5 - 10 µL
Ionization Mode
Positive Electrospray Ionization (ESI+)
Metabolic Pathway of 1-Methyl-L-histidine
1-Methyl-L-histidine is primarily formed from the breakdown of anserine, a dipeptide abundant in the muscle tissue of many animals. Anserine itself is synthesized from β-alanine and 1-methylhistidine, or by the methylation of carnosine.[4][5] L-histidine can also be methylated to form 1-methyl-L-histidine.[3]
Simplified metabolic pathway of 1-Methyl-L-histidine.
Conclusion
1-Methyl-L-histidine-d3 is an indispensable tool for the accurate and precise quantification of 1-Methyl-L-histidine in biological matrices. The protocols and data presented in these application notes provide a robust starting point for researchers, scientists, and drug development professionals to establish reliable analytical methods for this important biomarker. The use of a stable isotope-labeled internal standard like 1-Methyl-L-histidine-d3 is paramount for mitigating analytical variability and ensuring the integrity of quantitative data in metabolomic and clinical research.
Application Notes and Protocols for the LC-MS/MS Analysis of 1-Methyl-L-histidine using 1-Methyl-L-histidine-d3 as an Internal Standard
Introduction 1-Methyl-L-histidine (1-MH) is a methylated amino acid found in various biological samples. It is often considered a biomarker for the consumption of meat and fish, particularly poultry.[1] Accurate and prec...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Methyl-L-histidine (1-MH) is a methylated amino acid found in various biological samples. It is often considered a biomarker for the consumption of meat and fish, particularly poultry.[1] Accurate and precise quantification of 1-MH in biological matrices such as plasma and urine is crucial for nutritional and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as 1-Methyl-L-histidine-d3 (1-MH-d3), is essential for reliable quantification.[2] 1-MH-d3 compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy of the results. These application notes provide a detailed protocol for the quantification of 1-MH in biological samples using LC-MS/MS with 1-MH-d3 as an internal standard.
Principle of LC-MS/MS Analysis with an Internal Standard
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The sample is first injected into the LC system, where the analyte of interest (1-MH) and the internal standard (1-MH-d3) are separated from other components in the sample matrix based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized, and specific precursor ions are selected. These precursor ions are fragmented, and the resulting product ions are detected. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), both the analyte and the internal standard can be quantified with high specificity. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the sample, which corrects for potential analytical variability.
Experimental Protocols
1. Preparation of Stock and Working Solutions
1-Methyl-L-histidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methyl-L-histidine and dissolve it in 10 mL of a suitable solvent (e.g., 0.1% formic acid in water) to obtain a 1 mg/mL stock solution.
1-Methyl-L-histidine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Methyl-L-histidine-d3 and dissolve it in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water) to obtain a 1 mg/mL stock solution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-MH stock solution with a suitable solvent to create calibration standards at desired concentrations.
Internal Standard Working Solution: Dilute the 1-MH-d3 stock solution to a final concentration appropriate for addition to all samples, calibrators, and quality controls.
2. Sample Preparation (Plasma/Serum)
This protocol is a general guideline and may need optimization based on the specific matrix and instrumentation.
Thaw plasma or serum samples on ice.
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[3][4]
Add the internal standard working solution to each sample.
For protein precipitation, add 10 µL of 30% sulfosalicylic acid.[3][4]
Vortex the mixture for 30 seconds.
Incubate the samples at 4°C for 30 minutes to allow for complete protein precipitation.[4]
Centrifuge the samples at 12,000 rpm for 5 minutes.[3][4]
Transfer 50 µL of the supernatant to a new tube.[3][4]
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., mobile phase A).[3][4]
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Method
The following are typical starting conditions that may require further optimization.
Liquid Chromatography Parameters
Parameter
Recommended Condition
Column
Kinetex EVO C18 (2.6 µm, 100 x 3.0 mm) or similar[5]
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
A linear gradient tailored to separate 1-MH from interferences
Note: The specific product ions and collision energies may need to be optimized for the instrument in use.
Data Presentation
Quantitative Data Summary
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Internal Standard
1-Methyl-L-histidine
170.1
124.1
1-Methyl-L-histidine-d3
1-Methyl-L-histidine-d3
173.2
127.1
N/A
Visualizations
Caption: Workflow for the quantification of 1-Methyl-L-histidine using LC-MS/MS.
The protocol described provides a robust and reliable method for the quantification of 1-Methyl-L-histidine in biological matrices. The use of 1-Methyl-L-histidine-d3 as an internal standard is critical for achieving accurate and precise results by correcting for analytical variability. This method is suitable for researchers, scientists, and drug development professionals engaged in metabolic and nutritional research.
Application Notes and Protocols for the Quantitative Analysis of 1-Methyl-L-histidine using Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals. Introduction 1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. It is an important biomarker for assessing dietary meat intake and endogenous muscle protein breakdown.[1] Unlike its isomer, 3-methylhistidine, which is solely a marker of myofibrillar protein catabolism, 1-MH is primarily derived from the breakdown of anserine, a dipeptide found in the skeletal muscle of many animals consumed as food.[1] Therefore, the quantitative analysis of 1-MH in biological fluids such as plasma and urine provides valuable insights into nutritional status and muscle metabolism. Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate and precise quantification of small molecules like 1-MH in complex biological matrices.[2][3] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., D3-1-Methyl-L-histidine) to the sample. The ratio of the endogenous analyte to the internal standard is then measured by mass spectrometry, allowing for highly accurate quantification that corrects for matrix effects and variations in sample preparation and instrument response.
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the isotopic enrichment. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, the concentration of the analyte in the original sample can be precisely calculated. This technique effectively corrects for any loss of analyte during sample preparation and for variations in ionization efficiency in the mass spectrometer.
Experimental Protocols
Sample Collection and Storage
Plasma: Collect whole blood in tubes containing EDTA as an anticoagulant. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to a clean polypropylene (B1209903) tube and store at -80°C until analysis.
Urine: Collect a 24-hour or spot urine sample in a sterile container without any preservatives. Centrifuge the urine at 2,000 x g for 15 minutes at 4°C to remove any particulate matter. Transfer the supernatant to a clean polypropylene tube and store at -80°C until analysis.
Sample Preparation
2.1. Plasma Sample Preparation
This protocol is adapted from a method for the analysis of amino acids in plasma.[4][5]
Protein Precipitation:
To 100 µL of plasma sample, add 10 µL of a 30% (w/v) solution of sulfosalicylic acid.
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
Incubate the samples at 4°C for 30 minutes.
Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
Dilution and Internal Standard Addition:
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
Add 450 µL of the internal standard working solution (e.g., D3-1-Methyl-L-histidine in 0.1% formic acid in water). The concentration of the internal standard should be optimized based on the expected range of 1-MH in the samples.
Vortex the mixture for 30 seconds.
Final Preparation for LC-MS/MS Analysis:
The diluted sample is now ready for injection into the LC-MS/MS system.
2.2. Urine Sample Preparation
This protocol is based on a simplified "dilute and shoot" method.[6]
Dilution and Internal Standard Addition:
Thaw the urine samples to room temperature and vortex to ensure homogeneity.
Dilute the urine sample 1:20 with the internal standard working solution (e.g., D3-1-Methyl-L-histidine in 0.1% formic acid in water). For example, add 25 µL of urine to 475 µL of the internal standard solution.
Vortex the mixture for 30 seconds.
Final Preparation for LC-MS/MS Analysis:
The diluted sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the analysis of 1-Methyl-L-histidine. These may need to be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
Parameter
Value
Column
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with 2% B, hold for 1 min, ramp to 98% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min.
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry (MS) Conditions:
Parameter
Value
Ionization Mode
Positive Electrospray Ionization (ESI+)
Scan Type
Multiple Reaction Monitoring (MRM)
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
400°C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
800 L/hr
MRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
1-Methyl-L-histidine
170.1
124.1
15
D3-1-Methyl-L-histidine (IS)
173.1
127.1
15
Note: The specific product ions and collision energies should be optimized for the instrument being used.
Data Presentation
The following tables summarize typical quantitative data for 1-Methyl-L-histidine in human biological fluids.
Table 1: Typical Concentrations of 1-Methyl-L-histidine in Human Plasma
Application Notes and Protocols for 1-Methyl-L-histidine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. In humans, the primary source of urinary 1-MH is the diet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. In humans, the primary source of urinary 1-MH is the dietary consumption of meat and fish, as it is a component of the dipeptide anserine (B1665513) found in these foods. Its presence in urine is therefore utilized as a reliable biomarker for recent meat intake. Accurate and reproducible quantification of 1-MH in urine is crucial for nutritional studies, clinical research, and potentially in drug development where dietary factors may influence therapeutic outcomes. This document provides detailed application notes and protocols for the sample preparation and analysis of 1-Methyl-L-histidine in urine.
Analytical Methods Overview
The most common analytical technique for the quantification of 1-Methyl-L-histidine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] Capillary Electrophoresis (CE) with UV detection has also been described as a viable, cost-effective alternative.[2] The choice of analytical method will depend on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.
Sample Preparation Protocols
The complexity of the urine matrix necessitates a sample preparation step to remove interfering substances and ensure accurate quantification of 1-MH. Three common sample preparation techniques are detailed below: a simple "Dilute-and-Shoot" method, a more rigorous Solid-Phase Extraction (SPE) protocol, and a Protein Precipitation (PP) approach.
Protocol 1: Dilute-and-Shoot
This is a rapid and straightforward method suitable for high-throughput analysis where matrix effects are determined to be minimal.[1]
Experimental Protocol:
Thaw frozen urine samples at room temperature.
Vortex the urine sample to ensure homogeneity.
Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
Transfer a 50 µL aliquot of the supernatant to a clean microcentrifuge tube.
Add a solution containing an isotopic internal standard (e.g., 1-Methyl-L-histidine-d3) to the aliquot.
Dilute the sample with water or a suitable buffer (e.g., 0.1% formic acid in water). A common dilution factor is 1:10, but this may need to be optimized based on the expected concentration of 1-MH and the sensitivity of the LC-MS/MS instrument.
Vortex the diluted sample.
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Application Notes and Protocols for Plasma 1-Methyl-L-histidine Measurement
Introduction 1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. In humans, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide found in high concentrations in mea...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Methyl-L-histidine (1-MH) is a methylated derivative of the amino acid L-histidine. In humans, 1-MH is primarily derived from the dietary intake of anserine, a dipeptide found in high concentrations in meat and fish, particularly poultry and red meat.[1][2][3] Unlike its isomer, 3-methylhistidine, which is an established biomarker for endogenous muscle protein catabolism, 1-methylhistidine is not synthesized in the human body.[4] Consequently, its presence and concentration in plasma are closely correlated with recent meat consumption.[1][5] This makes plasma 1-methylhistidine a valuable biomarker for assessing dietary patterns, monitoring adherence to specific diets (e.g., vegetarian or low-meat diets), and in nutritional studies.[1][2] Elevated levels may also be associated with increased gut permeability.[3] The accurate quantification of 1-methylhistidine in plasma is therefore crucial for researchers, scientists, and drug development professionals in the fields of nutrition, metabolism, and clinical diagnostics. The most robust and widely used method for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for distinguishing 1-MH from its isobaric isomer, 3-methylhistidine.[6][7]
Quantitative Data Summary
The concentration of 1-Methyl-L-histidine in human plasma can vary based on dietary habits. The following table summarizes typical concentration ranges reported in the literature.
Levels are influenced by renal function and meat intake.[4]
Experimental Protocols
Principle of the Method
This protocol describes the quantitative analysis of 1-Methyl-L-histidine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves a simple protein precipitation step to extract the analyte from the plasma matrix, followed by chromatographic separation to resolve 1-Methyl-L-histidine from other endogenous compounds, including its isomer 3-methylhistidine. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An isotopically labeled internal standard is used to ensure accuracy and precision.[8][9]
Materials and Reagents
1-Methyl-L-histidine analytical standard
1-Methyl-L-histidine stable isotope-labeled internal standard (e.g., 1-methyl-d3-histidine)
Control human plasma (for calibration standards and quality controls)
Equipment
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Tandem mass spectrometer with an electrospray ionization (ESI) source
Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column like Raptor Polar X)[7][8]
Microcentrifuge
Pipettes and tips
Autosampler vials
Detailed Step-by-Step Protocol
1. Preparation of Standards and Quality Controls
Primary Stock Solutions: Prepare individual stock solutions of 1-Methyl-L-histidine and the internal standard (IS) in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-Methyl-L-histidine primary stock solution with 1x PBS to create calibration standards across a concentration range of 1-500 µmol/L.[8]
Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 125-250 µmol/L) in water.[8]
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking control human plasma with known amounts of 1-Methyl-L-histidine.
2. Sample Preparation (Protein Precipitation)
Label microcentrifuge tubes for each calibrator, QC, and unknown plasma sample.
Pipette 50 µL of plasma (or calibrator/QC) into the corresponding tube.[8]
Add 5 µL of 30% sulfosalicylic acid solution to each tube to precipitate proteins.[8][9]
1-Methyl-d3-histidine (IS): Adjust mass based on specific IS used.
Instrument Parameters: Optimize source parameters such as spray voltage, capillary temperature, and gas flows according to the specific instrument manufacturer's guidelines.[11]
4. Data Analysis and Quantification
Integrate the chromatographic peaks for 1-Methyl-L-histidine and its internal standard.
Calculate the peak area ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
Determine the concentration of 1-Methyl-L-histidine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for plasma 1-Methyl-L-histidine measurement.
Caption: Metabolic origin of plasma 1-Methyl-L-histidine.
Application Notes: Quantification of 1-Methyl-L-histidine in Food Samples using 1-Methyl-L-histidine-d3
Introduction 1-Methyl-L-histidine is a methylated derivative of the essential amino acid L-histidine.[1] It is found in various food products, particularly in meat and fish, and its concentration can be an indicator of t...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
1-Methyl-L-histidine is a methylated derivative of the essential amino acid L-histidine.[1] It is found in various food products, particularly in meat and fish, and its concentration can be an indicator of the lean meat content and nutritional quality. Accurate quantification of 1-Methyl-L-histidine is crucial for food quality assessment, nutritional labeling, and research in food science. The use of a stable isotope-labeled internal standard, such as 1-Methyl-L-histidine-d3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for precise and accurate quantification.[2] This method, known as stable isotope dilution analysis, effectively corrects for variations in sample preparation and matrix effects, ensuring reliable results.
Principle of the Method
This method utilizes 1-Methyl-L-histidine-d3 as an internal standard (IS). The IS is a non-naturally occurring isotopic variant of the analyte that is chemically identical but has a different mass due to the presence of deuterium (B1214612) atoms. A known amount of the IS is added to each sample and calibration standard at the beginning of the sample preparation process. During extraction, cleanup, and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the IS.
The mass spectrometer detects and quantifies both the native analyte and the deuterated internal standard based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the concentration of the calibration standards to create a calibration curve. The concentration of 1-Methyl-L-histidine in the unknown samples is then determined from this curve. This ratiometric approach compensates for potential inconsistencies during sample handling and instrumental analysis.
Instrumentation: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
Accurately weigh and dissolve 10 mg of 1-Methyl-L-histidine in 10 mL of 0.1 M HCl to prepare a 1 mg/mL stock solution.
Similarly, prepare a 1 mg/mL stock solution of 1-Methyl-L-histidine-d3 in 0.1 M HCl.
Store stock solutions at -20°C.
Working Standard Solutions:
Prepare an intermediate stock solution of 1-Methyl-L-histidine at 100 µg/mL by diluting the primary stock solution with 0.1 M HCl.
Prepare a working internal standard (IS) solution of 1-Methyl-L-histidine-d3 at a suitable concentration (e.g., 10 µg/mL) in 0.1 M HCl.
Calibration Standards:
Prepare a series of calibration standards by spiking the working standard solution into a blank matrix extract (if available) or 0.1 M HCl. A typical concentration range could be 5-500 ng/mL.
Add a fixed amount of the working IS solution to each calibration standard to achieve a final concentration (e.g., 100 ng/mL).
Sample Preparation (Meat Sample)
Homogenization:
Weigh 0.2 g of the ground meat sample into a centrifuge tube.[3][4]
Add the working IS solution to achieve a concentration within the calibration range.
Homogenize the mixture using a mixer mill for 2 minutes.[3][4]
Extraction and Protein Precipitation:
Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.[3]
Transfer the supernatant to a new tube.
To deproteinize, add acetonitrile in a 2.5:1 ratio (v/v) to the supernatant (e.g., 250 µL of acetonitrile to 100 µL of extract).[3]
Vortex and centrifuge at 10,000 rpm for 3 minutes.[3]
Final Preparation:
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
Column: HILIC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually increasing the percentage of mobile phase A to elute the polar analytes.
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for the specific instrument used.
Quantitative Data Summary
The performance of the analytical method should be validated to ensure reliability. The following table summarizes typical method validation parameters and reported concentrations.
Quantitative Analysis of 1-Methyl-L-histidine in Human Plasma by UPLC-MS/MS
Application Note Audience: Researchers, scientists, and drug development professionals. Introduction 1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine.
Author: BenchChem Technical Support Team. Date: December 2025
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. It is primarily formed through the post-translational methylation of histidine residues in myofibrillar proteins, namely actin and myosin.[1][2] Unlike its parent amino acid, 1-MH released during muscle protein catabolism cannot be reutilized for protein synthesis.[1][3] Consequently, its concentration in biological fluids such as plasma and urine serves as a valuable biomarker for skeletal muscle protein breakdown.[1][2][3][4] Furthermore, dietary intake of meat and fish, which contain the dipeptide anserine (B1665513) (composed of β-alanine and 1-MH), can also contribute to systemic 1-MH levels, making it a useful indicator of meat consumption.[5]
Accurate and sensitive quantification of 1-Methyl-L-histidine is crucial for clinical research in areas such as sarcopenia, muscular dystrophy, and nutritional science. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 1-Methyl-L-histidine in human plasma. The method employs a simple protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Data Acquisition: Multiple Reaction Monitoring (MRM)
The following MRM transitions are monitored:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (s)
Collision Energy (eV)
1-Methyl-L-histidine
170.1
124.1
0.1
17
1-Methyl-L-histidine
170.1
96.1
0.1
19
1-Methyl-L-histidine-d3 (IS)
173.2
127.1
0.1
14
Data Presentation
The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision. The quantitative performance of the method is summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
Analyte
Linearity Range (µmol/L)
R²
LLOQ (µmol/L)
1-Methyl-L-histidine
2 - 500
>0.995
2
Table 2: Accuracy and Precision
Analyte
Spiked Concentration (µmol/L)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Accuracy (%)
1-Methyl-L-histidine
Low QC (5 µmol/L)
< 15
< 15
85 - 115
1-Methyl-L-histidine
Medium QC (50 µmol/L)
< 15
< 15
85 - 115
1-Methyl-L-histidine
High QC (400 µmol/L)
< 15
< 15
85 - 115
Visualizations
Diagram 1: 1-Methyl-L-histidine Metabolic Pathway
Caption: Metabolic sources of 1-Methyl-L-histidine.
Diagram 2: UPLC-MS/MS Experimental Workflow
Caption: Workflow for 1-Methyl-L-histidine analysis.
Conclusion
This application note provides a detailed and robust UPLC-MS/MS method for the quantitative analysis of 1-Methyl-L-histidine in human plasma. The simple sample preparation, rapid chromatographic runtime, and high sensitivity and selectivity of the MS/MS detection make this method highly suitable for high-throughput clinical and research applications. The accurate measurement of 1-Methyl-L-histidine can provide valuable insights into muscle protein metabolism and dietary habits.
Application Notes and Protocols for Mass Spectrometry Fragmentation of 1-Methyl-L-histidine-d3
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the mass spectrometric behavior of 1-Methyl-L-histidine-d3, a deuterated internal standard crucial fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric behavior of 1-Methyl-L-histidine-d3, a deuterated internal standard crucial for accurate quantification of 1-Methyl-L-histidine in biological matrices. The following sections detail the expected fragmentation patterns, a validated experimental protocol for tandem mass spectrometry (MS/MS) analysis, and visual representations of the fragmentation pathway and experimental workflow.
Introduction
1-Methyl-L-histidine is a methylated amino acid that serves as a biomarker for meat and fish intake, as well as for endogenous muscle protein catabolism. Accurate quantification of 1-Methyl-L-histidine is essential in various research fields, including nutrition, clinical chemistry, and metabolic studies. The use of a stable isotope-labeled internal standard, such as 1-Methyl-L-histidine-d3, is the gold standard for precise quantification by mass spectrometry, as it corrects for matrix effects and variations in instrument response. Understanding the fragmentation pattern of this internal standard is critical for developing robust and specific analytical methods.
Mass Spectrometry Fragmentation of 1-Methyl-L-histidine-d3
Upon electrospray ionization (ESI) in positive ion mode, 1-Methyl-L-histidine-d3 is readily protonated to form the precursor ion [M+H]⁺ at m/z 173.2. Collision-induced dissociation (CID) of this precursor ion leads to characteristic fragment ions. The primary and most abundant fragmentation pathway involves the neutral loss of formic acid (HCOOH) or the sequential loss of water (H₂O) and carbon monoxide (CO), resulting in a product ion at m/z 127.1.[1] The deuterium (B1214612) atoms on the methyl group are retained in this major fragment ion, making it an ideal transition for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.
Quantitative Data Summary
The table below summarizes the key ions observed in the tandem mass spectrum of 1-Methyl-L-histidine-d3.
Ion Type
m/z (Da)
Description
Precursor Ion [M+H]⁺
173.2
Protonated 1-Methyl-L-histidine-d3
Product Ion [M+H - H₂O - CO]⁺
127.1
Resulting from the neutral loss of water and carbon monoxide. This is the primary fragment for quantification.
Product Ion [M+H - H₂O]⁺
155.2
Resulting from the neutral loss of water.
Product Ion [Imidazole moiety]⁺
82.1
Corresponds to the protonated imidazole (B134444) ring with the deuterated methyl group after cleavage of the side chain.
A common fragmentation pattern for non-deuterated 1-Methyl-L-histidine shows a transition of m/z 170.1 → m/z 126.1, which corresponds to the same neutral loss of 46 Da.[2]
Fragmentation Pathway
The proposed fragmentation pathway for protonated 1-Methyl-L-histidine-d3 is initiated by the loss of the carboxyl group as formic acid (a neutral loss of 46 Da), or sequentially as water and carbon monoxide.
Fragmentation pathway of 1-Methyl-L-histidine-d3.
Experimental Protocol
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-Methyl-L-histidine-d3.
1. Sample Preparation
Internal Standard Spiking: Spike biological samples (e.g., plasma, urine) or calibration standards with 1-Methyl-L-histidine-d3 solution to a final concentration appropriate for the expected endogenous analyte levels.
Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding a threefold volume of ice-cold acetonitrile (B52724) or methanol.
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
Reconstitution: Reconstitute the dried extract in the mobile phase starting condition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is suitable. For example, a C18 column with dimensions of 2.1 x 50 mm and a particle size of 1.8 µm.[2]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 5 - 10 µL.
Column Temperature: 40°C.
3. Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Ion Source Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 150°C
Desolvation Temperature: 350°C
Desolvation Gas Flow: 800 L/hr
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
The overall experimental workflow for the quantification of 1-Methyl-L-histidine using 1-Methyl-L-histidine-d3 as an internal standard is depicted below.
LC-MS/MS workflow for 1-Methyl-L-histidine analysis.
Conclusion
This document provides essential information for the utilization of 1-Methyl-L-histidine-d3 in mass spectrometry-based quantitative assays. The well-defined fragmentation pattern, with a stable and intense product ion, makes it an excellent internal standard. The provided protocol offers a robust starting point for method development, which can be further optimized based on specific instrumentation and sample matrices.
chromatographic separation of 1- and 3-methylhistidine
An essential aspect of clinical and nutritional research involves the accurate measurement of biomarkers to understand metabolic processes. 1-methylhistidine (π-methylhistidine, 1-MH) and 3-methylhistidine (τ-methylhisti...
Author: BenchChem Technical Support Team. Date: December 2025
An essential aspect of clinical and nutritional research involves the accurate measurement of biomarkers to understand metabolic processes. 1-methylhistidine (π-methylhistidine, 1-MH) and 3-methylhistidine (τ-methylhistidine, 3-MH) are two isomeric amino acids that serve as important biomarkers. 3-MH is a well-established indicator of myofibrillar protein degradation, making it crucial for studying muscle wasting conditions.[1] In contrast, 1-MH is primarily derived from the breakdown of anserine, a dipeptide found in meat and fish, and thus serves as a marker for dietary meat intake.[1][2]
Principle of Separation
The primary challenge in analyzing 1-MH and 3-MH is their isomeric nature. As they have the same molecular weight, their separation must rely on subtle differences in their physicochemical properties. Chromatographic techniques achieve this separation based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for separating polar compounds like methylhistidines. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation is based on the partitioning of the analytes into a water-enriched layer on the surface of the stationary phase.
Reversed-Phase Liquid Chromatography (RPLC): While less common for these specific isomers without derivatization, RPLC on columns with specific selectivities (like aqueous C18 phases) can be employed. Separation is achieved based on hydrophobic interactions between the analytes and the nonpolar stationary phase.[3][4]
Ion-Exchange Chromatography: This classic technique separates molecules based on their net charge. By using cation-exchange resins and carefully controlling the pH and ionic strength of the mobile phase, the differential binding of the positively charged methylhistidine isomers to the negatively charged stationary phase can be exploited for separation.[5][6]
Gas Chromatography (GC): Direct analysis of amino acids by GC is not feasible due to their low volatility. Therefore, a derivatization step is mandatory to convert them into more volatile and thermally stable compounds, such as trimethylsilyl (B98337) (TMS) derivatives, before injection into the GC system.[7][8][9]
For high specificity and sensitivity, especially in complex biological matrices like plasma and urine, chromatography is most often coupled with tandem mass spectrometry (MS/MS). MS/MS allows for the differentiation of the isomers based on their unique fragmentation patterns at different collision energies, even if chromatographic separation is not baseline.[2]
Experimental Workflow Overview
The general workflow for the analysis of 1- and 3-methylhistidine involves sample collection, preparation to remove interfering substances, chromatographic separation, and finally, detection and quantification.
Caption: General workflow for methylhistidine analysis.
Application Protocols
Protocol 1: UPLC-MS/MS for the Quantification of 1-MH and 3-MH in Human Urine
This protocol is adapted from a rapid and specific method for determining urinary 1-MH and 3-MH concentrations.[10][11]
1. Sample Preparation:
Thaw frozen human urine samples at room temperature.
Vortex the samples to ensure homogeneity.
Add an isotopic internal standard solution to an aliquot of the urine sample.
Gradient Elution: A gradient is used to achieve separation (e.g., starting with a high percentage of mobile phase A, ramping down to increase the elution strength of mobile phase B).[12]
Detection Mode: Multiple Reaction Monitoring (MRM). The distinct fragmentation patterns of the two isomers at different collision energies are key to their specific quantification.[2]
Data Presentation: Performance Characteristics
The following tables summarize the quantitative performance data from the described methodologies, providing a basis for method selection and comparison.
Application Notes and Protocols: 1-Methyl-L-histidine-d3 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals Introduction to 1-Methyl-L-histidine in Metabolomics 1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, is a sign...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Methyl-L-histidine in Metabolomics
1-Methyl-L-histidine (1-MH), a methylated derivative of the essential amino acid L-histidine, is a significant biomarker in metabolomics research. It is primarily derived from the dietary intake of meat, particularly red meat, where it is found in the dipeptide anserine. While humans do not endogenously produce 1-MH, its presence and concentration in biological fluids provide a valuable window into dietary habits and their metabolic impact.
In contrast, its isomer, 3-methylhistidine (3-MH), is a well-established marker for endogenous muscle protein catabolism. Distinguishing between these two isomers is crucial for accurately assessing muscle wasting conditions and nutritional status. The stable isotope-labeled form, 1-Methyl-L-histidine-d3, serves as an ideal internal standard for precise and accurate quantification of 1-MH in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the correction of matrix effects and variations in sample processing, ensuring high-quality data in clinical and research settings.
Applications of 1-Methyl-L-histidine-d3 in Metabolomics
The use of 1-Methyl-L-histidine-d3 as an internal standard is pivotal in a range of metabolomics applications, including:
Nutritional Monitoring: Accurately quantifying 1-MH to assess adherence to specific dietary regimens and to distinguish between dietary and endogenous sources of amino acids.
Clinical Research: Investigating the links between meat consumption, 1-MH levels, and the risk of cardiovascular diseases, metabolic disorders, and certain cancers. For instance, studies have explored the association between 1-methylhistidine and blood pressure[1].
Muscle Disorder Diagnostics: In conjunction with 3-MH, 1-MH levels help to differentiate between muscle protein breakdown and dietary meat intake, aiding in the diagnosis and monitoring of conditions like muscular dystrophy, myopathies, and sarcopenia[2].
Drug Development and Toxicology: Assessing the potential for drug-induced muscle toxicity (myotoxicity) by monitoring changes in methylhistidine isomers. Studies in animal models have shown that drug-induced skeletal muscle necrosis can lead to elevated levels of methylhistidines in urine and serum[2][3].
Quantitative Data
The following tables summarize key quantitative data for 1-Methyl-L-histidine analysis.
Table 1: Normal Concentration Ranges of 1-Methyl-L-histidine
Application Notes and Protocols for Tracer Studies Using 1-Methyl-L-histidine-d3
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. It is primarily found in myofibrillar proteins,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-L-histidine (1-MH) is a methylated derivative of the essential amino acid L-histidine. It is primarily found in myofibrillar proteins, particularly actin and myosin. Following the breakdown of these muscle proteins, 1-MH is released into circulation and subsequently excreted in the urine without being reincorporated into newly synthesized proteins.[1] This characteristic makes 1-MH a valuable biomarker for assessing the rate of muscle protein breakdown. Furthermore, since 1-MH is also derived from dietary meat intake, its measurement can help distinguish between endogenous muscle catabolism and dietary sources, especially when measured alongside its isomer, 3-methylhistidine (3-MH).[1][2]
Stable isotope-labeled tracers, such as 1-Methyl-L-histidine-d3 (1-MH-d3), are powerful tools for in vivo kinetic studies of muscle protein metabolism. By introducing a known amount of the labeled compound, researchers can trace its metabolic fate, providing a dynamic measure of protein breakdown rates. These studies are crucial in various fields, including sarcopenia, cachexia, sports science, and the development of therapies targeting muscle wasting disorders.
These application notes provide detailed protocols for conducting tracer studies using 1-Methyl-L-histidine-d3 to quantify muscle protein breakdown.
Data Presentation
Table 1: Endogenous Concentrations of 1-Methyl-L-histidine in Human Samples
The metabolic pathway of 1-Methyl-L-histidine is intricately linked to protein metabolism, primarily in skeletal muscle. Histidine residues within actin and myosin are post-translationally methylated by histidine N-methyltransferase (e.g., SETD3) to form 1-methylhistidine.[3][7] During muscle protein breakdown, these proteins are degraded, releasing free 1-MH into the circulation. Unlike its precursor, L-histidine, 1-MH is not re-utilized for protein synthesis.[3] It is transported through the bloodstream to the kidneys, where it is excreted in the urine.[8] Dietary intake of meat also contributes to the circulating pool of 1-MH.[8]
Metabolic pathway of 1-Methyl-L-histidine.
Experimental Protocols
Experimental Workflow for In Vivo Tracer Study
The following diagram outlines the major steps involved in a typical in vivo tracer study using 1-Methyl-L-histidine-d3.
Workflow for an in vivo tracer study.
Protocol 1: In Vivo Administration of 1-Methyl-L-histidine-d3
Objective: To administer a known quantity of 1-Methyl-L-histidine-d3 to a human subject to trace its appearance in circulation and excretion.
Materials:
1-Methyl-L-histidine-d3 (sterile, for oral administration)
Diet soda or other suitable vehicle (low in protein and amino acids)
Calibrated microbalance
Vials for tracer preparation
Procedure:
Subject Preparation: Subjects should fast overnight prior to the study. It is recommended to control the subject's diet for at least 24 hours before the tracer administration to minimize dietary intake of 1-MH. A meat-free diet is advisable.
Tracer Preparation: Accurately weigh a precise amount of 1-Methyl-L-histidine-d3. A typical oral dose is in the range of 8-10 mg (approximately 50 µmol). The exact dosage should be recorded for each subject.
Administration: Dissolve the weighed 1-Methyl-L-histidine-d3 in a small volume (e.g., 100 mL) of a suitable vehicle like diet soda. The subject should ingest the entire dose.
Sample Collection:
Baseline: Collect blood and urine samples immediately before tracer administration.
Time-Course: Collect blood and urine samples at regular intervals post-administration. A suggested time course could be hourly for the first 6-8 hours, followed by less frequent sampling up to 24 or 48 hours to capture the decay curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Objective: To extract and prepare 1-Methyl-L-histidine and its deuterated tracer from plasma and urine samples for accurate quantification.
A. Plasma Sample PreparationMaterials:
Collected blood samples in EDTA or heparin tubes
Centrifuge
Acetonitrile (ACN)
Methanol (MeOH)
Vortex mixer
Nitrogen evaporator
Microcentrifuge tubes
Procedure:
Plasma Separation: Centrifuge the blood samples at 3200 rpm for 20 minutes at 4°C. Aliquot the plasma into microcentrifuge tubes and store at -80°C until analysis.[9]
Protein Precipitation:
Thaw plasma samples and centrifuge at ~10,000 rpm for 3 minutes.[9]
To 100 µL of plasma, add 1 mL of a 1:1 (v/v) mixture of ACN:MeOH.[9]
Vortex the samples and incubate at -20°C for 1 hour to precipitate proteins.[9]
Extraction:
Centrifuge the samples at ~13,000 rpm for 5 minutes at 4°C.[9]
Carefully transfer the supernatant to a new tube.
Dry the supernatant under a stream of nitrogen gas at < 40°C.[9]
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
B. Urine Sample PreparationMaterials:
Collected urine samples
Deionized water
Isotopic internal standard solution (if a different one is used)
Vortex mixer
Microcentrifuge tubes
Procedure:
Dilution: Dilute the urine samples with deionized water. A 1:10 dilution is a common starting point, but this may need to be optimized based on the expected concentration of the analyte.[4]
Internal Standard Spiking: Add a known amount of the isotopic internal standard (if not the administered tracer being measured).
Mixing: Vortex the samples thoroughly.
Centrifugation (Optional): Centrifuge the samples to pellet any particulate matter before transferring the supernatant for analysis.
Protocol 3: LC-MS/MS Analysis of 1-Methyl-L-histidine-d3
Objective: To quantify the concentrations of endogenous 1-Methyl-L-histidine and the administered 1-Methyl-L-histidine-d3 tracer in prepared biological samples.
Instrumentation:
Ultra-Performance Liquid Chromatography (UPLC) system
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (example):
Column: SB-aq column (2.1 x 50 mm, 1.8 µm) or equivalent[4]
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: Acetonitrile
Gradient: Isocratic elution with 2% Mobile Phase B at a flow rate of 0.2-0.4 mL/min.[4] (Note: Gradient elution may be required for complex matrices and should be optimized).
1-Methyl-L-histidine-d3: m/z 173.1 → 129.1 (calculated based on d3 labeling on the methyl group)
Optimization: Optimize cone voltage, collision energy, and other source parameters for each analyte to achieve maximum sensitivity.
Calibration and Quantification:
Prepare a calibration curve using known concentrations of unlabeled 1-Methyl-L-histidine.
The concentration of the 1-Methyl-L-histidine-d3 tracer can be determined from its peak area relative to a standard of known concentration or by using a pre-calibrated response factor if used as an internal standard for the unlabeled analyte.
Calculate the tracer-to-tracee ratio at each time point to determine the kinetics of muscle protein breakdown.
Application Note: Derivatization of 1-Methyl-L-histidine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals. Introduction 1-Methyl-L-histidine is a methylated amino acid of interest in various biomedical and physiological studies.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-L-histidine is a methylated amino acid of interest in various biomedical and physiological studies. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity and low volatility, which makes it unsuitable for direct injection.[1][2][3] To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][4] This process typically involves replacing active hydrogen atoms on polar functional groups (such as carboxyl, amino, and imidazole (B134444) groups in 1-Methyl-L-histidine) with nonpolar moieties.[1][3]
This application note details two common and effective derivatization protocols for 1-Methyl-L-histidine: silylation and acylation with ethyl chloroformate (ECF).
Derivatization Methodologies
2.1 Silylation
Silylation is a widely used derivatization technique for compounds with active hydrogens, including amino acids.[1][5] The reaction involves replacing the acidic protons of functional groups like -COOH, -NH2, and the imidazole -NH with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.
Reagents: Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][6] MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture compared to the TMS derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3][7]
Advantages: Forms stable and volatile derivatives suitable for GC-MS analysis.[2]
Disadvantages: The primary drawback is the high sensitivity of silylating agents and their derivatives to moisture, which can lead to poor reaction yield and instability.[1][3][8]
2.2 Acylation with Ethyl Chloroformate (ECF)
Acylation using alkyl chloroformates, such as ethyl chloroformate (ECF), is a robust alternative to silylation.[5][9] This method converts amino acids into their N(O,S)-ethoxycarbonyl ethyl ester derivatives.[10]
Advantages: The reaction is fast, often completed in minutes, and can be performed in an aqueous environment, eliminating the need for complete sample drying.[10][11] This makes it suitable for a broad range of metabolites.[9]
Disadvantages: The reaction can be highly exothermic, and pH control is critical to ensure complete derivatization and prevent hydrolysis of proteins or peptides in complex biological samples.[12][13]
Comparative Summary of Derivatization Parameters
The following table summarizes key quantitative parameters for the two primary derivatization methods discussed.
Reacti-Vials™ or other suitable reaction vials with screw caps
Heating block or oven
Nitrogen gas stream for drying
Vortex mixer
Procedure:
Sample Preparation: Place an aliquot of the sample solution (e.g., 50 µL) containing 1-Methyl-L-histidine into a reaction vial.
Drying: Completely dry the sample under a gentle stream of nitrogen. The absence of moisture is critical for successful derivatization.[3][8]
Reagent Addition: Add 100 µL of acetonitrile to dissolve the dried residue. Follow this with the addition of 100 µL of MTBSTFA.
Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.
Heating: Place the vial in a heating block or oven set to 100 °C for 4 hours to ensure complete derivatization of all functional groups.[1]
Cooling: After heating, allow the vial to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Acylation of 1-Methyl-L-histidine using Ethyl Chloroformate (ECF)
This protocol is based on a rapid, two-step ECF derivatization method performed in an aqueous medium.[9][11]
Materials:
1-Methyl-L-histidine standard or aqueous sample
Ethyl Chloroformate (ECF)
Anhydrous Ethanol
Pyridine
Chloroform
Sodium Hydroxide (NaOH) solution (7 M)
Screw-top reaction tube
Sonicator
Vortex mixer & Centrifuge
Procedure:
Sample Preparation: Place 600 µL of the aqueous sample or standard solution into a screw-top glass tube.
Initial Reagent Addition: Add 400 µL of anhydrous ethanol and 100 µL of pyridine to the sample.
First Derivatization & Extraction: Add 50 µL of ECF, cap the tube, and sonicate for 60 seconds. Immediately add 300 µL of chloroform and vortex for 30 seconds to extract the derivatives.
pH Adjustment: Centrifuge briefly to separate the layers. Carefully adjust the pH of the upper aqueous layer to 9-10 by adding approximately 100 µL of 7 M NaOH.
Second Derivatization: Add another 50 µL of ECF to the mixture to derivatize any remaining functional groups under alkaline conditions.
Final Extraction: Vortex the tube vigorously for 30 seconds. Centrifuge for 5 minutes at ~1,400 x g to achieve clear phase separation.[9]
Sample Collection: Carefully collect the bottom organic layer (chloroform) containing the derivatized 1-Methyl-L-histidine for GC-MS analysis.
GC-MS Analysis Parameters (General)
While optimal conditions should be determined empirically, the following parameters provide a suitable starting point for the analysis of derivatized 1-Methyl-L-histidine.
GC System: Agilent 7890B or equivalent
MS System: Agilent 5977 MSD or equivalent
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar column.[9]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection Mode: Split (e.g., 20:1 ratio) or Splitless, depending on concentration.
Oven Temperature Program:
Initial temperature: 80-100 °C, hold for 2 minutes.
Ramp 1: 10 °C/min to 170 °C.
Ramp 2: 5 °C/min to 240 °C.
Ramp 3: 15 °C/min to 280 °C, hold for 5 minutes.
MS Ion Source Temperature: 230 °C.
MS Quadrupole Temperature: 150 °C.
Scan Mode: Full Scan (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification.
Workflow Visualization
The following diagram illustrates the general experimental workflow for preparing 1-Methyl-L-histidine for GC-MS analysis via the two described derivatization pathways.
Caption: Workflow for GC-MS analysis of 1-Methyl-L-histidine.
Technical Support Center: Optimizing MS Parameters for 1-Methyl-L-histidine-d3 Detection
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the detection of 1-Methyl-L-histidine-d3 using mass spectrometry....
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to our technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the detection of 1-Methyl-L-histidine-d3 using mass spectrometry. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry (MS) parameters for the detection of 1-Methyl-L-histidine and its deuterated internal standard, 1-Methyl-L-histidine-d3?
A1: Optimizing MS parameters is crucial for achieving high sensitivity and accurate quantification. The following table summarizes typical starting parameters for Multiple Reaction Monitoring (MRM) analysis of 1-Methyl-L-histidine and 1-Methyl-L-histidine-d3 in positive electrospray ionization (ESI+) mode. It is important to note that these parameters should be optimized for your specific instrument.
Note on Collision Energy (CE) and Declustering Potential (DP) / Cone Voltage: These parameters are highly instrument-dependent and require empirical optimization. A common approach is to perform an infusion of a standard solution and vary the CE and DP to find the values that yield the highest signal intensity for the desired product ions.
Q2: What is the primary biological significance of measuring 1-Methyl-L-histidine?
A2: 1-Methyl-L-histidine is primarily a biomarker for dietary meat intake, particularly poultry and fish.[5] It is derived from the hydrolysis of anserine, a dipeptide found in high concentrations in the muscle tissue of these animals.[5] Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein catabolism, 1-methylhistidine is not significantly synthesized in the human body. Therefore, its presence in plasma or urine is a direct reflection of recent dietary consumption of meat.[5]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 1-Methyl-L-histidine-d3.
Issue 1: Poor Peak Shape or Low Signal Intensity
Potential Cause: Suboptimal chromatographic conditions or MS source parameters.
Troubleshooting Steps:
Chromatography:
Ensure proper column equilibration.
Verify the mobile phase composition and pH. A common mobile phase is a gradient of acetonitrile (B52724) and water with a formic acid modifier.[2]
Check for column degradation or contamination.
MS Source Parameters:
Systematically optimize the ion spray voltage, source temperature, and gas flows (nebulizer, auxiliary, and curtain gas) to maximize the signal for 1-Methyl-L-histidine-d3.
Refer to the parameter table in the FAQ section for typical starting points.
Issue 2: Inaccurate Quantification or High Variability
Potential Cause: Matrix effects, especially in complex samples like urine or plasma.[6][7][8]
Troubleshooting Steps:
Sample Preparation:
Incorporate a protein precipitation step for plasma samples (e.g., with acetonitrile or sulfosalicylic acid).[9]
For urine samples, a simple dilution may be sufficient to mitigate matrix effects.[2][7][8]
Internal Standard:
Ensure the 1-Methyl-L-histidine-d3 internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process to account for variations in extraction efficiency and matrix effects.
Chromatographic Separation:
Ensure that 1-Methyl-L-histidine and its deuterated internal standard co-elute. A slight shift in retention time can expose the two compounds to different matrix components, leading to differential ion suppression or enhancement.
Issue 3: Isotopic Crosstalk
Potential Cause: Contribution of the M+3 isotope of the unlabeled 1-Methyl-L-histidine to the signal of the 1-Methyl-L-histidine-d3 internal standard.
Troubleshooting Steps:
Check Isotopic Purity of Standard: Analyze a high-concentration solution of the unlabeled 1-Methyl-L-histidine and monitor the MRM transition of the deuterated standard to assess the natural isotopic contribution.
Software Correction: If significant, use your mass spectrometer's software to correct for the isotopic contribution.
Optimize Chromatography: Ensure baseline separation from any interfering isobaric compounds.
Experimental Protocols
Protocol 1: Sample Preparation of Plasma
To a 100 µL aliquot of plasma, add 10 µL of a 30% sulfosalicylic acid solution.
Add the 1-Methyl-L-histidine-d3 internal standard solution.
Vortex the mixture for 30 seconds.
Refrigerate at 4°C for 30 minutes.
Centrifuge at 12,000 rpm for 5 minutes.
Transfer the supernatant to a new tube.
Dilute the supernatant with the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
Technical Support Center: Optimizing 1-Methyl-L-histidine Peak Shape in Liquid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1-Methyl-L-histid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 1-Methyl-L-histidine during liquid chromatography (LC) analysis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chromatographic analysis of 1-Methyl-L-histidine, offering targeted solutions in a question-and-answer format.
Q1: Why am I observing a tailing peak for 1-Methyl-L-histidine?
A1: Peak tailing for 1-Methyl-L-histidine, a basic compound, is often caused by secondary interactions between the analyte and the stationary phase. The primary culprits are interactions with acidic silanol (B1196071) groups on the surface of silica-based columns and issues related to the mobile phase pH.[1][2][3]
Silanol Interactions: Residual silanol groups on the silica (B1680970) backbone of reversed-phase columns can exist in an ionized (anionic) state and interact with the protonated (cationic) form of 1-Methyl-L-histidine, leading to peak tailing.[2][3]
Mobile Phase pH: If the mobile phase pH is close to the pKa of 1-Methyl-L-histidine (strongest acidic pKa ≈ 1.96, strongest basic pKa ≈ 9.25), the compound can exist in multiple ionic states, resulting in a distorted peak shape.[4] Similarly, a mobile phase pH that promotes silanol ionization (typically pH > 3) can increase tailing.
Q2: How can I improve a tailing peak for 1-Methyl-L-histidine by adjusting the mobile phase?
A2: Optimizing the mobile phase is a critical step in improving peak shape. Key parameters to consider are pH, buffer concentration, and the type and concentration of the organic modifier.
pH Adjustment: To minimize silanol interactions, adjust the mobile phase pH to be at least 2 units below the pKa of the silanol groups (typically pH < 4). This ensures the silanol groups are protonated and less likely to interact with the basic analyte. Alternatively, operating at a high pH (e.g., pH > 10, with a pH-stable column) can deprotonate the 1-Methyl-L-histidine, reducing its interaction with the stationary phase.[5][6]
Buffer Concentration: A buffer concentration between 10-50 mM is generally recommended to maintain a stable pH throughout the analysis and can help mask some of the residual silanol activity.[1]
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Increasing the percentage of the organic modifier can sometimes reduce tailing by increasing the elution strength.[1]
Q3: What type of HPLC column is best for analyzing 1-Methyl-L-histidine to achieve good peak shape?
A3: The choice of column is crucial for obtaining symmetrical peaks for basic compounds like 1-Methyl-L-histidine.
End-capped Columns: These columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions and peak tailing.[2]
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that helps to shield the basic analyte from interacting with the silica surface.[2]
Mixed-Mode Columns: These columns offer multiple modes of interaction (e.g., reversed-phase and ion-exchange), which can provide unique selectivity and improved peak shape for challenging compounds like 1-Methyl-L-histidine.[7][8][9] A mixed-mode column with a positively charged surface can repel the cationic analyte, minimizing secondary interactions and leading to better peak symmetry.[8]
High pH Stable Columns: Columns based on hybrid particle technology or other pH-stable materials allow for the use of high pH mobile phases, which can deprotonate the basic analyte and significantly improve peak shape.[10]
Q4: Can my sample injection technique affect the peak shape of 1-Methyl-L-histidine?
A4: Yes, sample-related factors can significantly impact peak shape.
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[1][3] Try reducing the injection volume or diluting the sample.
Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.[1][11] Whenever possible, dissolve the sample in the initial mobile phase.
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak shape of a basic compound like 1-Methyl-L-histidine. The data is illustrative and serves to demonstrate the general principles of peak shape optimization.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
Mobile Phase pH
Expected Tailing Factor (Tf)
Rationale
2.5
1.1
Silanol groups are protonated, minimizing secondary interactions.
4.5
1.8
Partial ionization of silanol groups increases interaction with the basic analyte.
6.5
2.5
Significant silanol ionization leads to strong secondary interactions and pronounced tailing.
10.5 (with pH-stable column)
1.2
The basic analyte is deprotonated, reducing its interaction with the stationary phase.
Table 2: Effect of Organic Modifier on Peak Asymmetry
Mobile Phase Composition (Acetonitrile %)
Expected Asymmetry Factor (As)
Rationale
20%
1.6
Lower elution strength can lead to broader, more asymmetric peaks.
40%
1.3
Increased elution strength reduces on-column interactions and improves symmetry.
60%
1.1
Stronger elution further minimizes secondary interactions, resulting in a more symmetrical peak.
Experimental Protocols
Protocol 1: Step-by-Step Guide to Optimizing Peak Shape for 1-Methyl-L-histidine
Initial Conditions:
Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
Mobile Phase B: Acetonitrile.
Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Sample Preparation: Dissolve 1-Methyl-L-histidine in the initial mobile phase composition.
Mobile Phase pH Optimization:
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, and 4.5 using appropriate buffers like phosphate (B84403) or formate).
Inject the sample under each pH condition while keeping other parameters constant.
Analyze the chromatograms for peak shape (tailing factor, asymmetry). Select the pH that provides the most symmetrical peak.[4]
Organic Modifier Optimization:
Using the optimal pH, vary the gradient slope or the isocratic percentage of the organic modifier (e.g., acetonitrile vs. methanol).
Evaluate the effect on peak shape and resolution from other components in the sample.
Column Selection:
If peak tailing persists, switch to a column specifically designed for basic compounds, such as a polar-embedded or a mixed-mode column.
Alternatively, if available, use a high pH-stable column and a high pH mobile phase (e.g., pH 10 with an appropriate buffer like ammonium (B1175870) bicarbonate).
Sample Injection Optimization:
If peak fronting or tailing is observed at higher concentrations, systematically reduce the injection volume (e.g., from 10 µL to 5 µL to 2 µL) or dilute the sample.
Ensure the sample solvent is compatible with the mobile phase. If a strong solvent must be used, inject the smallest possible volume.[11]
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak shape.
Caption: Impact of mobile phase pH on analyte-silanol interactions.
Technical Support Center: Quantification of 1-Methyl-L-histidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects in the quantification of 1-Methyl-L-histidine. Frequently Asked Quest...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to matrix effects in the quantification of 1-Methyl-L-histidine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 1-Methyl-L-histidine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS) analysis of 1-Methyl-L-histidine, these effects can lead to either ion suppression or enhancement.[1][3] This interference can adversely affect the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.[1][3] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, proteins, and salts.[1]
Q2: I am observing low signal intensity for 1-Methyl-L-histidine. Could this be due to matrix effects?
A2: Yes, low signal intensity, a phenomenon often referred to as ion suppression, is a common manifestation of matrix effects.[4] It occurs when endogenous components from the biological matrix co-elute with 1-Methyl-L-histidine and compete for ionization in the mass spectrometer's source. This is particularly prevalent in electrospray ionization (ESI), a common ionization technique for analyzing polar molecules like amino acids.[4][5]
Q3: My results for 1-Methyl-L-histidine are inconsistent and not reproducible. What could be the cause?
A3: Inconsistent and irreproducible results are classic indicators of variable matrix effects.[2] The composition of biological matrices can differ significantly from sample to sample, leading to varying degrees of ion suppression or enhancement.[6] This variability compromises the reliability of your quantitative data.
Q4: What is the most effective way to compensate for matrix effects when quantifying 1-Methyl-L-histidine?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[3][6] A SIL-IS, such as 1-Methyl-L-histidine-d3, has nearly identical physicochemical properties to the analyte and will experience the same degree of ionization suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[6]
Q5: Are there alternative strategies to mitigate matrix effects if a stable isotope-labeled internal standard is not available?
A5: Yes, several strategies can be employed to reduce matrix effects:
Improved Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation (PPT).[8]
Chromatographic Separation: Optimizing the chromatographic method to separate 1-Methyl-L-histidine from co-eluting matrix components can significantly reduce interference.[3]
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact.[6][9] However, this approach is only viable if the concentration of 1-Methyl-L-histidine remains above the lower limit of quantification.[10][11]
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[9]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Analyte Response
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte sensitivity.
Issue 2: High Variability in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects across different samples.
Technical Support Center: Overcoming Ion Suppression for 1-Methyl-L-histidine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression when analyzing 1-Methyl-L-h...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression when analyzing 1-Methyl-L-histidine-d3 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 1-Methyl-L-histidine-d3?
A: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, 1-Methyl-L-histidine-d3, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.
Q2: What are the common causes of ion suppression in the analysis of 1-Methyl-L-histidine-d3 from biological samples?
A: Common causes of ion suppression when analyzing biological samples like plasma or urine include:
Phospholipids (B1166683): These are abundant in biological membranes and are a major source of matrix effects.[1][3]
Salts: High concentrations of salts, often introduced during sample preparation, can interfere with the electrospray ionization process.
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with 1-Methyl-L-histidine-d3 and compete for ionization.
Poor Chromatographic Resolution: If the analyte is not adequately separated from matrix components, ion suppression is more likely to occur.[4]
Q3: How can I determine if ion suppression is affecting my 1-Methyl-L-histidine-d3 signal?
A: Two common methods to assess ion suppression are:
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 1-Methyl-L-histidine-d3 standard solution into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.[5][6]
Post-Extraction Spike Analysis: This quantitative method compares the signal response of 1-Methyl-L-histidine-d3 in a neat solution to its response when spiked into an extracted blank matrix. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value below 100% indicates ion suppression.[5]
Q4: Why is a deuterated internal standard like 1-Methyl-L-histidine-d3 used?
A: A stable isotope-labeled (SIL) internal standard, such as 1-Methyl-L-histidine-d3, is the gold standard for mitigating matrix effects.[7] Because it is chemically almost identical to the analyte (1-Methyl-L-histidine), it will co-elute and experience the same degree of ion suppression. By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Troubleshooting Guide
If you are experiencing issues with ion suppression for 1-Methyl-L-histidine-d3, follow this troubleshooting guide.
Step 1: Identify and Quantify the Matrix Effect
Before attempting to resolve ion suppression, it is crucial to confirm its presence and quantify its extent.
Set A (Neat Solution): Spike a known concentration of 1-Methyl-L-histidine and 1-Methyl-L-histidine-d3 into the initial mobile phase or a clean solvent.
Set B (Post-Extraction Spike): Process a blank biological matrix sample (e.g., plasma, urine) using your current sample preparation method. Spike the same known concentration of 1-Methyl-L-histidine and 1-Methyl-L-histidine-d3 into the final, processed extract.
Analyze both sets of samples by LC-MS/MS.
Calculate the Matrix Effect (ME):
ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
A value significantly less than 100% confirms ion suppression.
Step 2: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before LC-MS analysis.
Option A: Protein Precipitation (PPT)
Principle: A simple and rapid method where a solvent is added to precipitate proteins, which are then removed by centrifugation.
Common Precipitating Agents: Acetonitrile, methanol, or sulfosalicylic acid.[7][8]
Consideration: While fast, PPT may not provide the cleanest extract and can leave behind significant amounts of phospholipids and other small molecules.[9]
Option B: Liquid-Liquid Extraction (LLE)
Principle: Separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
Consideration: Can be more selective than PPT but requires careful optimization of the extraction solvent and pH.
Option C: Solid-Phase Extraction (SPE)
Principle: Provides excellent sample cleanup by retaining the analyte on a solid sorbent while interfering compounds are washed away.
Consideration: Requires method development to select the appropriate sorbent and elution solvents. Mixed-mode or HILIC SPE cartridges can be effective for polar compounds like 1-Methyl-L-histidine.
Option D: Phospholipid Removal Plates/Cartridges
Principle: These specialized products use materials that selectively retain phospholipids from the sample extract.[3]
Consideration: Can be a very effective and rapid way to reduce a major source of ion suppression.[1]
Sample Preparation Method
Principle
Advantages
Disadvantages
Protein Precipitation (PPT)
Protein denaturation and precipitation
Fast, simple, and inexpensive.
May not remove all interfering substances, especially phospholipids.[9]
Liquid-Liquid Extraction (LLE)
Partitioning between immiscible liquids
Can provide cleaner extracts than PPT.
More time-consuming and requires solvent optimization.
Solid-Phase Extraction (SPE)
Selective retention on a solid sorbent
Provides high sample cleanup and can concentrate the analyte.
Requires significant method development.
Phospholipid Removal
Selective removal of phospholipids
Highly effective at removing a major source of ion suppression.[3]
Adds cost to the sample preparation process.
Step 3: Optimize Chromatographic Conditions
Improving the chromatographic separation can move the 1-Methyl-L-histidine-d3 peak away from co-eluting, ion-suppressing matrix components.
Principle: HILIC is well-suited for the retention and separation of polar compounds like 1-Methyl-L-histidine.[4][10] It uses a high organic mobile phase, which can also enhance ESI sensitivity.[11]
Optimization:
Column Choice: Use a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic).
Mobile Phase: Optimize the mobile phase composition, including the organic solvent content, buffer type, and pH. Ammonium formate (B1220265) is a commonly used buffer in HILIC-MS.[12]
Gradient Elution: Adjust the gradient profile to improve the resolution between 1-Methyl-L-histidine-d3 and interfering peaks.
Parameter
Recommendation for 1-Methyl-L-histidine
LC Column
HILIC (e.g., silica, amide, or zwitterionic phase)[10]
Mobile Phase A
Aqueous buffer (e.g., 10 mM Ammonium Formate, pH ~3)
Mobile Phase B
Acetonitrile
Gradient
Start with high %B, ramp down to elute the analyte.
Step 4: Optimize Mass Spectrometer Parameters
While less impactful on the root cause of ion suppression (co-eluting interferences), optimizing MS parameters can help maximize the signal for 1-Methyl-L-histidine-d3.
Multiple Reaction Monitoring (MRM) Parameters: Ensure that the precursor and product ions, as well as the collision energy, are optimized for 1-Methyl-L-histidine-d3.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
1-Methyl-L-histidine
170.1
124.1
~15
1-Methyl-L-histidine-d3
173.1
127.1
~15
Note: Optimal collision energy may vary between different mass spectrometer instruments and should be determined empirically.
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Mechanisms of common sample preparation techniques.
troubleshooting poor signal intensity of 1-Methyl-L-histidine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 1-Methyl-L-histi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with 1-Methyl-L-histidine-d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or completely absent signal for my 1-Methyl-L-histidine-d3 internal standard. What are the primary areas to investigate?
A: Low or no signal from your 1-Methyl-L-histidine-d3 standard can originate from several sources. The main areas to check are sample preparation and handling, instrument settings, and the integrity of the compound itself. A systematic approach, starting from sample preparation and moving towards instrument parameters, is the most effective way to diagnose the issue.
Q2: How can I be sure my 1-Methyl-L-histidine-d3 standard is properly stored and handled?
A: Improper storage can lead to degradation of the standard. According to manufacturer guidelines, 1-Methyl-L-histidine-d3 should typically be stored at room temperature, desiccated, and protected from light.[1] For solutions, it is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles to maintain integrity.[2]
Q3: Could my choice of analytical technique be suboptimal for 1-Methyl-L-histidine-d3?
A: 1-Methyl-L-histidine-d3 is suitable for analysis by NMR, GC-MS, and LC-MS.[3] However, for quantitative analysis in biological matrices, LC-MS/MS is a highly sensitive and specific method.[4][5] The chromatographic separation of native amino acids can be challenging due to their polar nature, often requiring specific column chemistries like HILIC or mixed-mode instead of standard reversed-phase columns.[6][7]
Q4: Is it possible that the deuterium (B1214612) label on my standard is unstable?
A: Deuterium labels can sometimes be lost through in-source fragmentation or back-exchange, particularly if the label is on an exchangeable proton site (like -OH, -NH, -SH). While the methyl-d3 label on 1-Methyl-L-histidine-d3 is generally stable, harsh source conditions or certain mobile phases could potentially promote this issue. This is more common when the mass difference between the analyte and the standard is small.[2]
Q5: What are the most critical mass spectrometer settings to optimize for this compound?
A: For LC-MS/MS analysis, optimizing ion source parameters and fragmentation settings is crucial. Key parameters include the electrospray voltage, gas flows (nebulizer and drying gas), and source temperature to ensure efficient ionization.[8] In the MS/MS settings, the collision energy must be optimized to achieve a stable and intense product ion signal for quantification.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of poor signal intensity for 1-Methyl-L-histidine-d3.
Diagram: General Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor signal intensity.
Step 1: Sample Preparation and Handling
Verify Storage Conditions: Ensure the neat standard has been stored at room temperature, desiccated, and away from light as recommended.[1]
Check Solution Preparation:
Confirm the correct solvent was used. 1-Methyl-L-histidine is soluble in water, methanol, or DMSO.[9][10]
Recalculate dilutions to rule out pipetting errors.
Prepare a fresh stock and working solution from the neat material.
Assess Sample Matrix: If analyzing biological samples, proteins must be removed. A common method is protein precipitation with a solvent like acetonitrile (B52724).[11][12]
Step 2: Liquid Chromatography (LC) Optimization
Column Selection: Due to its polarity, 1-Methyl-L-histidine may show poor retention on standard C18 columns.[5] Consider using:
Gradient Optimization: Adjust the gradient to ensure 1-Methyl-L-histidine-d3 elutes in a region with minimal co-eluting matrix components to reduce ion suppression.[13]
Step 3: Mass Spectrometry (MS) Optimization
Direct Infusion: Prepare a solution of 1-Methyl-L-histidine-d3 (e.g., 100-500 ng/mL) in a typical mobile phase composition and infuse it directly into the mass spectrometer to optimize source and compound-specific parameters.
Ion Source Tuning: Adjust the following for maximum signal intensity:
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode.
Capillary/Spray Voltage: Optimize for a stable spray and strong signal.
Gas Flows and Temperature: Tune the nebulizer gas, drying gas, and source temperature to facilitate efficient desolvation.
MS/MS Parameter Tuning:
Precursor Ion: The precursor ion for 1-Methyl-L-histidine-d3 will be [M+H]⁺ with an m/z of approximately 173.2.[12]
Product Ion Scanning: Perform a product ion scan to identify the most stable and intense fragment ions.
Collision Energy (CE): Optimize the CE to maximize the abundance of the chosen product ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). A study on a similar compound used quantitative ions of m/z 173.20 > 127.10 for the d3-labeled standard.[12]
Data and Protocols
Table 1: Typical LC-MS/MS Parameters for 1-Methyl-L-histidine-d3
Parameter
Recommended Setting/Value
Rationale
LC Column
HILIC or Mixed-Mode Amino Acid Column
Improves retention of polar analytes like amino acids.[5][7]
Mobile Phase A
Water + 0.1% Formic Acid
Provides protons for efficient positive mode ionization.[13]
Must be optimized empirically for the specific instrument and transition.
Experimental Protocol: Quantitative Analysis of 1-Methyl-L-histidine-d3 in Plasma
This protocol provides a general workflow for sample preparation and analysis.
Diagram: LC-MS/MS Experimental Workflow
Caption: Standard workflow for plasma sample analysis using LC-MS/MS.
1. Materials:
1-Methyl-L-histidine-d3 internal standard stock solution (e.g., 1 mg/mL in methanol).
Blank plasma.
Acetonitrile (LC-MS grade).
Microcentrifuge tubes.
2. Sample Preparation Procedure:
Pipette 50 µL of plasma sample into a microcentrifuge tube.
Add a specific volume of the 1-Methyl-L-histidine-d3 working solution to achieve the desired final concentration.
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at >14,000 x g for 10 minutes at 4°C.[12]
Carefully transfer the supernatant to a new tube or HPLC vial.
If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
Inject the prepared sample onto the LC-MS/MS system.
Perform chromatographic separation using a gradient appropriate for the selected column.
Acquire data using the optimized MRM parameters (as determined in the MS optimization step).
4. Data Analysis:
Integrate the chromatographic peak area for the 1-Methyl-L-histidine-d3 MRM transition.
If quantifying an analyte, calculate the peak area ratio of the analyte to the internal standard.
Determine the concentration using a calibration curve.
By following this structured troubleshooting guide and optimizing the experimental protocol, researchers can effectively diagnose and resolve issues related to poor signal intensity of 1-Methyl-L-histidine-d3.
Technical Support Center: Resolving Co-elution of 1-Methyl-L-histidine and 3-Methyl-L-histidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 1-Methyl-L-histidi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 1-Methyl-L-histidine and 3-Methyl-L-histidine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 1-Methyl-L-histidine and 3-Methyl-L-histidine?
A1: 1-Methyl-L-histidine and 3-Methyl-L-histidine are structural isomers, meaning they have the same molecular weight and chemical formula but differ in the position of the methyl group on the imidazole (B134444) ring of histidine. This subtle structural difference results in very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging.
Q2: What are the primary analytical techniques used to separate these isomers?
A2: The most successful techniques for resolving 1-Methyl-L-histidine and 3-Methyl-L-histidine are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.[1][2][3] Other methods include ion-exchange chromatography and hydrophilic interaction chromatography (HILIC).[4][5]
Q3: Can I use UV detection for these compounds?
A3: Yes, UV detection is possible for these compounds, typically at a low wavelength such as 200 nm. However, for complex biological samples, UV detection may lack the specificity and sensitivity required for accurate quantification. Mass spectrometry is generally preferred for its ability to differentiate the isomers based on their fragmentation patterns and for its higher sensitivity.
Q4: Is derivatization necessary for the separation?
A4: While not always mandatory, pre-column derivatization with reagents like o-phthalaldehyde-mercaptoethanol can enhance separation and improve detection sensitivity, particularly for fluorescence detection.[6] Derivatization can alter the polarity and structural properties of the isomers, potentially increasing the selectivity of the chromatographic system.
Troubleshooting Guides
Issue: Complete Co-elution of 1-Methyl-L-histidine and 3-Methyl-L-histidine Peaks
This guide provides a systematic approach to troubleshoot and resolve the complete co-elution of 1-Methyl-L-histidine and 3-Methyl-L-histidine peaks in your chromatogram.
Caption: Troubleshooting workflow for complete co-elution.
Issue: Poor Peak Shape and Tailing
Poor peak shape can hinder accurate integration and quantification. This guide addresses common causes of peak tailing for 1-Methyl-L-histidine and 3-Methyl-L-histidine.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Quantification of 1-Methyl-L-histidine and 3-Methyl-L-histidine in Urine
This protocol is adapted from a published method for the rapid and specific quantification of these isomers.[1][2]
1. Sample Preparation:
Thaw frozen urine samples at room temperature.
Vortex the samples for 15 seconds.
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
Dilute the supernatant 1:10 with ultrapure water.
Add an isotopic internal standard (e.g., d3-3-Methyl-L-histidine) to each diluted sample.
2. UPLC Conditions:
Column: Zorbax SB-Aq (2.1 x 50 mm, 1.8 µm)
Mobile Phase: 2% Acetonitrile, 98% Water with 0.1% Formic Acid (Isocratic)
Technical Support Center: Assessing Isotopic Exchange of 1-Methyl-L-histidine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the isotopic exchange of 1-Methyl-L-histi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the isotopic exchange of 1-Methyl-L-histidine-d3.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methyl-L-histidine-d3 and why is its isotopic stability important?
A1: 1-Methyl-L-histidine-d3 is a stable isotope-labeled version of 1-Methyl-L-histidine, where three hydrogen atoms on the methyl group attached to the imidazole (B134444) ring are replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of its unlabeled counterpart, 1-Methyl-L-histidine.[1] The accuracy of quantification relies on the assumption that the isotopic label is stable and does not exchange with hydrogen atoms from the solvent or sample matrix. Isotopic exchange, also known as back-exchange, can lead to a decrease in the signal of the deuterated standard and an overestimation of the analyte concentration.
Q2: What are the primary factors that can cause isotopic exchange of the methyl-d3 group?
A2: The deuterium atoms on the methyl group of 1-Methyl-L-histidine-d3 are generally stable. However, extreme pH conditions (either highly acidic or basic) and elevated temperatures during sample preparation, storage, or analysis can potentially promote hydrogen-deuterium exchange. The imidazole ring itself has exchangeable protons, but the C-D bonds in the methyl group are typically less labile.
Q3: How can I detect if isotopic exchange of my 1-Methyl-L-histidine-d3 internal standard is occurring?
A3: Isotopic exchange can be detected by monitoring the mass spectrum of your 1-Methyl-L-histidine-d3 standard over time or under different experimental conditions. Look for the appearance and increase of ions with lower m/z values corresponding to the loss of one or more deuterium atoms (e.g., d2, d1, or d0 species). A decrease in the signal intensity of the fully deuterated (d3) species relative to a constant analyte concentration can also be an indicator.
Q4: What is the expected mass difference between 1-Methyl-L-histidine and 1-Methyl-L-histidine-d3?
A4: The expected mass difference is approximately 3 Daltons, corresponding to the three deuterium atoms that replace three hydrogen atoms.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of 1-Methyl-L-histidine-d3 as an internal standard in LC-MS/MS analysis.
Problem
Potential Cause
Recommended Solution
Decreasing signal intensity of 1-Methyl-L-histidine-d3 over time in prepared samples.
Isotopic back-exchange with protic solvents (e.g., water, methanol).
Prepare samples fresh whenever possible. If storage is necessary, store at low temperatures (-20°C or -80°C) in a non-protic or low-protic solvent if compatible with your analytical method. Minimize the time samples spend at room temperature.
Appearance of d2, d1, and d0 peaks in the mass spectrum of the internal standard.
Exposure to harsh pH conditions (high or low) during sample preparation or in the LC mobile phase.
Maintain the pH of all solutions as close to neutral as possible, ideally between pH 3 and 7. Avoid prolonged exposure to strong acids or bases. The slowest exchange rates for amide hydrogens are observed at around pH 2.7, which can be a good starting point for mobile phase optimization.[2]
Poor reproducibility of quantitative results.
Inconsistent isotopic exchange across samples and standards due to variations in sample handling time or temperature.
Standardize all sample preparation steps, ensuring consistent timing and temperature for all samples and calibration standards. Use an autosampler with temperature control to maintain sample stability during the analytical run.
In-source fragmentation or exchange.
High ion source temperature or aggressive ionization conditions in the mass spectrometer.
Optimize ion source parameters, such as temperature and voltages, to minimize in-source decay or exchange. Use the lowest source temperature that provides adequate sensitivity.
Interference from endogenous 1-Methyl-L-histidine in the sample.
The d0 peak from the internal standard contributes to the analyte signal.
Ensure the isotopic purity of the 1-Methyl-L-histidine-d3 standard is high (typically >98%). If low levels of d0 are present, subtract the contribution from the analyte signal based on the measured isotopic distribution of the standard.
Experimental Protocols
Protocol 1: Assessment of 1-Methyl-L-histidine-d3 Isotopic Stability
This protocol allows for the evaluation of the isotopic stability of 1-Methyl-L-histidine-d3 under different pH and temperature conditions.
Materials:
1-Methyl-L-histidine-d3
Water (LC-MS grade)
Formic acid
Ammonium hydroxide
Phosphate buffered saline (PBS)
LC-MS system (e.g., Triple Quadrupole)
Procedure:
Prepare stock solutions of 1-Methyl-L-histidine-d3 in water.
Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., formate, phosphate, borate).
Incubate aliquots of the 1-Methyl-L-histidine-d3 stock solution in each buffer at different temperatures (e.g., 4°C, 25°C, 50°C).
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each condition.
Analyze the aliquots by LC-MS/MS to determine the isotopic distribution of 1-Methyl-L-histidine-d3.
Monitor the relative intensities of the d3, d2, d1, and d0 mass isotopologues.
Data Analysis:
Calculate the percentage of isotopic exchange over time for each condition. This will help identify the optimal pH and temperature ranges for your experiments to minimize back-exchange.
Protocol 2: Quantification of 1-Methyl-L-histidine in Plasma using 1-Methyl-L-histidine-d3
This protocol describes a method for the quantitative analysis of 1-Methyl-L-histidine in plasma samples.[3]
Sample Preparation:
To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[3]
Vortex and centrifuge the sample.
Transfer the supernatant to a clean tube.
Add a known amount of 1-Methyl-L-histidine-d3 internal standard solution.[3]
Dilute with the initial mobile phase before injection.[3]
LC-MS/MS Conditions:
Parameter
Condition
LC Column
C18 or HILIC column suitable for polar analytes
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
Acetonitrile with 0.1% Formic acid
Gradient
Optimized for the separation of 1-Methyl-L-histidine from other matrix components
Calibration:
Prepare a calibration curve using known concentrations of unlabeled 1-Methyl-L-histidine with a constant concentration of the 1-Methyl-L-histidine-d3 internal standard.
Visualizations
Caption: Workflow for the quantification of 1-Methyl-L-histidine.
Caption: Logic diagram for troubleshooting quantification issues.
minimizing background noise in 1-Methyl-L-histidine analysis
Welcome to the technical support center for the analysis of 1-Methyl-L-histidine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of 1-Methyl-L-histidine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in 1-Methyl-L-histidine analysis using LC-MS/MS?
High background noise in the analysis of 1-Methyl-L-histidine by LC-MS/MS can originate from several sources. These include contamination from solvents, reagents, and sample handling equipment. The sample matrix itself, especially in biological samples like plasma or urine, can cause significant interference through matrix effects, leading to ion suppression or enhancement.[1] Additionally, issues with the LC-MS/MS system, such as a contaminated ion source, column bleed, or impure mobile phase, can contribute to a noisy baseline.
Q2: How can I reduce matrix effects when analyzing 1-Methyl-L-histidine in biological samples?
Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact the ionization of 1-Methyl-L-histidine, leading to inaccurate quantification.[1] Effective sample preparation is crucial for mitigating these effects. Techniques such as protein precipitation followed by solid-phase extraction (SPE) can effectively remove a large portion of the interfering matrix components.[2][3] Diluting the sample can also reduce the concentration of interfering substances, although this may compromise sensitivity if the analyte concentration is low.[1]
Q3: What are the recommended sample preparation techniques for minimizing background noise in 1-Methyl-L-histidine analysis?
For biological samples such as plasma, a multi-step sample preparation protocol is recommended to minimize background noise. This typically involves an initial protein precipitation step, followed by solid-phase extraction (SPE) for further cleanup.
Protein Precipitation: This is a simple and effective first step to remove the bulk of proteins from the sample.[3] Common precipitating agents include acetonitrile (B52724), methanol (B129727), or trichloroacetic acid (TCA).[4]
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while interfering compounds are washed away.[2][5] For 1-Methyl-L-histidine, which is a polar compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective.
Q4: Can the choice of mobile phase additives affect the background noise?
Yes, the selection and purity of mobile phase additives are critical. Additives are used to improve peak shape and ionization efficiency. However, impure additives can introduce contaminants, leading to high background noise. It is essential to use high-purity, LC-MS grade solvents and additives. The concentration of the additive should also be optimized, as excessively high concentrations can sometimes increase background noise.
Troubleshooting Guides
Issue 1: High Baseline Noise
Symptoms: The baseline on your chromatogram appears noisy or "hairy," making it difficult to accurately integrate low-level peaks.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Contaminated Mobile Phase
Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter the mobile phase before use.
Dirty LC System
Flush the LC system, including the injector and tubing, with a strong solvent to remove any accumulated contaminants.
Contaminated Ion Source
Clean the ion source components, such as the capillary and cone, according to the manufacturer's instructions.
Column Bleed
Condition the column thoroughly before use. If the problem persists, the column may be old or damaged and require replacement.
Electronic Noise
Ensure that the LC-MS/MS system is properly grounded and that there are no nearby sources of electronic interference.
Issue 2: Ghost Peaks or Artifacts
Symptoms: Unexpected peaks appear in your chromatograms, especially in blank runs, which can interfere with the quantification of 1-Methyl-L-histidine.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Carryover from Previous Injections
Implement a rigorous needle wash protocol between injections, using a strong solvent to clean the autosampler needle and injection port.[6]
Contaminated Sample Vials or Caps
Use high-quality, clean vials and caps. Run a blank with just the solvent in a new vial to rule out contamination from the sample container.[6]
Late Eluting Compounds
Extend the gradient run time or include a high-organic wash step at the end of each run to elute strongly retained compounds from the column.[1]
Mobile Phase Contamination
Prepare fresh mobile phase and ensure the solvent reservoirs are clean.[6]
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol describes a general procedure for removing the majority of proteins from plasma samples prior to further cleanup or direct analysis.
Materials:
Plasma sample
Acetonitrile (ACN), ice-cold
Microcentrifuge tubes
Vortex mixer
Centrifuge
Procedure:
Pipette 100 µL of plasma into a clean microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile to the plasma sample.
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully collect the supernatant, which contains 1-Methyl-L-histidine, for further processing (e.g., SPE) or analysis.
Protocol 2: Solid-Phase Extraction (SPE) for 1-Methyl-L-histidine Cleanup
This protocol provides a general guideline for cleaning up the supernatant from protein precipitation using a mixed-mode cation exchange SPE cartridge.
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove unretained impurities. Follow with a second wash using 1 mL of methanol to remove less polar interferences.
Elution: Elute the 1-Methyl-L-histidine from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation methods on the recovery and signal-to-noise (S/N) ratio for 1-Methyl-L-histidine analysis.
Technical Support Center: Stability of 1-Methyl-L-histidine-d3 in Processed Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-L-histidine-d3 as an internal stan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-L-histidine-d3 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-Methyl-L-histidine-d3 in processed biological samples?
A1: The primary stability concerns for 1-Methyl-L-histidine-d3, a deuterated internal standard, revolve around the potential for deuterium-proton (D-H) exchange and general degradation of the molecule. Factors that can influence its stability include:
pH: Extreme pH conditions during sample extraction or storage can potentially lead to the exchange of deuterium (B1214612) atoms with protons from the surrounding solvent.
Temperature: Elevated temperatures during sample processing (bench-top stability) and long-term storage can accelerate degradation. Freeze-thaw cycles can also impact stability.
Sample Matrix: The complexity of the biological matrix (e.g., plasma, urine) can introduce enzymatic or chemical components that may affect stability.
Extraction Solvents: The choice of organic solvents for protein precipitation or liquid-liquid extraction can influence the recovery and stability of the internal standard.
Light Exposure: While not extensively documented for this specific molecule, prolonged exposure to light can be a degradation factor for many organic molecules.
Q2: How can I minimize the degradation of 1-Methyl-L-histidine-d3 during sample processing?
A2: To minimize degradation, it is recommended to:
Process samples on ice or at reduced temperatures to slow down potential enzymatic or chemical degradation.
Minimize the time samples spend at room temperature (bench-top).
Use validated extraction protocols with solvents known to be compatible with 1-Methyl-L-histidine-d3.
Protect samples from direct light, especially if they will be handled for extended periods.
Q3: What are the acceptable limits for the stability of an internal standard like 1-Methyl-L-histidine-d3?
A3: According to regulatory guidelines from the FDA and EMA for bioanalytical method validation, the mean concentration of the stability samples should be within ±15% of the nominal (initial) concentration.
Q4: Is there a risk of deuterium exchange with 1-Methyl-L-histidine-d3?
A4: The risk of deuterium exchange depends on the position of the deuterium labels on the molecule. If the labels are on the methyl group attached to the imidazole (B134444) ring nitrogen (a relatively stable position), the risk of exchange under typical bioanalytical conditions is low. However, it is crucial to assess this as part of the method validation. It is not recommended to have deuterium labels on heteroatoms like oxygen or nitrogen in amines due to the high likelihood of exchange with protons from solvents.[1]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High variability in 1-Methyl-L-histidine-d3 peak area across a run.
Inconsistent sample extraction, instrument instability, or degradation of the internal standard in some samples.
1. Review the sample preparation procedure for consistency. 2. Check the instrument performance (e.g., injection volume precision, source stability). 3. Evaluate the bench-top stability of 1-Methyl-L-histidine-d3 in the final extract.
Decreasing 1-Methyl-L-histidine-d3 response over a long analytical run.
Degradation of the internal standard in the autosampler.
1. Perform an autosampler stability study to determine the maximum allowable time samples can be stored before injection. 2. Consider refrigerating the autosampler if not already in use.
Lower than expected 1-Methyl-L-histidine-d3 signal in re-analyzed samples.
Degradation due to freeze-thaw cycles or long-term storage instability.
1. Validate the number of freeze-thaw cycles the samples can undergo without significant degradation. 2. Ensure long-term storage conditions (temperature and duration) have been validated. A study on the non-deuterated form, 1-methylhistidine, showed a reduction in concentration after three freeze-thaw cycles in serum.[1]
Inaccurate quantification of the analyte.
Degradation of the 1-Methyl-L-histidine-d3 internal standard.
1. Thoroughly validate the stability of 1-Methyl-L-histidine-d3 under all relevant experimental conditions (bench-top, freeze-thaw, long-term). 2. If instability is confirmed, a fresh internal standard spiking solution should be prepared and samples may need to be re-extracted and analyzed.
Quantitative Stability Data
The following table summarizes stability data for 1-methylhistidine in processed plasma samples. While this data is for the non-deuterated analogue, it provides a valuable indication of the expected stability for 1-Methyl-L-histidine-d3.
Protocol: Assessment of 1-Methyl-L-histidine-d3 Stability in Processed Samples
This protocol outlines the steps to evaluate the stability of 1-Methyl-L-histidine-d3 under various conditions as required by bioanalytical method validation guidelines.
1. Preparation of Stability Quality Control (QC) Samples:
Spike a blank biological matrix (e.g., human plasma) with 1-Methyl-L-histidine-d3 at two concentration levels: low QC (LQC) and high QC (HQC).
The LQC concentration should be near the lower limit of quantification (LLOQ), and the HQC concentration should be near the upper limit of quantification (ULOQ).
Prepare a sufficient number of aliquots for each stability test.
2. Freeze-Thaw Stability:
Subject LQC and HQC aliquots to a minimum of three freeze-thaw cycles.
A single freeze-thaw cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
After the final thaw, analyze the samples and compare the results to freshly prepared QC samples.
3. Bench-Top (Short-Term) Stability:
Thaw LQC and HQC aliquots and keep them at room temperature for a specified period that reflects the expected sample handling time during routine analysis (e.g., 4, 8, or 24 hours).
Analyze the samples and compare the results to freshly prepared QC samples.
4. Autosampler Stability:
Process LQC and HQC samples and place the final extracts in the autosampler.
Analyze the samples at various time points (e.g., 0, 12, 24, 36 hours) under the conditions of the autosampler (e.g., 4°C or 15°C).
Compare the results to the initial (time 0) analysis.
5. Long-Term Stability:
Store LQC and HQC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).
Compare the results to freshly prepared QC samples.
6. Data Analysis:
For each stability test, calculate the mean concentration and percent deviation from the nominal concentration for the LQC and HQC samples.
The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Workflow for assessing the stability of 1-Methyl-L-histidine-d3.
Factors influencing the stability of 1-Methyl-L-histidine-d3.
Technical Support Center: Analysis of Methylhistidine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation o...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of methylhistidine isomers, such as 1-methylhistidine (π-methylhistidine) and 3-methylhistidine (τ-methylhistidine).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating methylhistidine isomers by LC?
A1: The primary challenges in separating methylhistidine isomers stem from their high polarity and structural similarity.[1] These characteristics make it difficult to achieve adequate retention and resolution on conventional reversed-phase columns. Furthermore, their zwitterionic nature means that the mobile phase pH can significantly impact their retention and peak shape.
Q2: Which types of LC columns are most suitable for separating 1-methylhistidine and 3-methylhistidine?
A2: Several column chemistries have been successfully employed for the separation of methylhistidine isomers. The choice of column depends on the desired retention mechanism and compatibility with the detection method. Common choices include:
Mixed-Mode Chromatography: These columns offer a combination of retention mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for polar and ionizable compounds like methylhistidine isomers. The Primesep 200 is an example of a mixed-mode column used for this application.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds.[3][4] They utilize a high organic content mobile phase, which can also be advantageous for mass spectrometry (MS) detection due to efficient solvent desolvation. An Intrada Amino Acid column is a specific example used for this separation.[5]
Reversed-Phase (RP) Chromatography: While challenging, reversed-phase columns, particularly C18 phases, can be used for methylhistidine analysis, often with the aid of ion-pairing agents or specific mobile phase conditions to enhance retention and selectivity.[6][7][8]
Q3: Can I use the same method for analyzing methylhistidine isomers in different sample matrices like plasma and urine?
A3: While the core chromatographic principles remain the same, methods often require adaptation for different biological matrices. Plasma and urine contain various components that can interfere with the analysis.[9] Therefore, a robust sample preparation protocol, such as protein precipitation for plasma or a dilute-and-shoot approach for urine, is crucial to minimize matrix effects and prevent column contamination.[10][11]
Troubleshooting Guide
Issue 1: Poor retention of methylhistidine isomers on a C18 column.
Cause: Methylhistidine isomers are highly polar and show limited interaction with nonpolar C18 stationary phases.
Solution:
Increase Mobile Phase Aqueous Content: A higher percentage of the aqueous component in the mobile phase can increase the retention of polar analytes. However, this may lead to phase collapse on some C18 columns.
Utilize a Polar-Embedded or AQ-type C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
Switch to a Different Chromatography Mode: Consider using a HILIC or mixed-mode column specifically designed for polar analytes.[2][3]
Issue 2: Co-elution or poor resolution of 1-methylhistidine and 3-methylhistidine.
Cause: The structural similarity of the isomers makes them difficult to resolve.
Solution:
Optimize Mobile Phase Composition:
pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the isomers and significantly impact their interaction with the stationary phase, thereby improving resolution.
Buffer Concentration: Adjusting the buffer concentration can influence ionic interactions and improve peak shape and resolution, especially on mixed-mode columns.[2]
Modify Gradient Profile: A shallower gradient can increase the separation window between the two isomers.
Lower the Column Temperature: In some cases, reducing the column temperature can enhance selectivity.
Issue 3: Tailing or broad peaks for methylhistidine isomers.
Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
Solution:
Check for Secondary Interactions: Unwanted interactions between the analytes and active sites on the silica (B1680970) backbone can cause tailing. Using a column with good end-capping or operating at an optimal pH can mitigate this. Interactions with metal components of the LC system can also lead to peak tailing, so using bio-inert systems can be beneficial.[12]
Reduce Sample Load: Injecting a smaller sample volume or diluting the sample can prevent column overload.
Ensure Sample Solvent Compatibility: The sample solvent should ideally be weaker than or similar in strength to the initial mobile phase to avoid peak distortion.[10]
Experimental Protocols
Method 1: Mixed-Mode Chromatography for 1-Methylhistidine and 3-Methylhistidine Separation
Technical Support Center: Analysis of 1-Methyl-L-histidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-L-histidine. The following infor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-L-histidine. The following information addresses common issues related to its chromatographic analysis, with a focus on the impact of the mobile phase on retention and peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing 1-Methyl-L-histidine?
A1: The most common methods for analyzing 1-Methyl-L-histidine are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). HILIC is particularly well-suited for retaining and separating highly polar compounds like 1-Methyl-L-histidine.
Q2: Why is the mobile phase composition critical for the retention of 1-Methyl-L-histidine?
A2: The mobile phase composition, including pH, buffer concentration, and the type and concentration of the organic modifier, directly influences the ionization state and partitioning of 1-Methyl-L-histidine between the stationary and mobile phases.[1] Proper optimization of the mobile phase is essential to achieve good retention, resolution, and peak shape.
Q3: How does mobile phase pH affect the retention of 1-Methyl-L-histidine?
A3: The pH of the mobile phase alters the charge of both the 1-Methyl-L-histidine molecule and the stationary phase. 1-Methyl-L-histidine has a basic imidazole (B134444) group, and its ionization state is pH-dependent.[2] At low pH (e.g., around 3), the imidazole group is protonated, leading to increased polarity and potentially stronger retention in HILIC or altered retention in RP-HPLC.[3] Adjusting the pH is a powerful tool to control retention time and improve peak shape by minimizing undesirable secondary interactions with the stationary phase.[2]
Q4: What is the role of the buffer in the mobile phase?
A4: The buffer maintains a constant pH throughout the chromatographic system, which is crucial for reproducible retention times and consistent peak shapes.[2] Insufficient buffer capacity can lead to peak tailing.[2][4] Volatile buffers like ammonium (B1175870)formate (B1220265) are often preferred for applications using mass spectrometry (MS) detection.[5]
Q5: Which organic modifiers are typically used, and how do they impact retention?
A5: Acetonitrile (B52724) is the most common organic modifier for both HILIC and RP-HPLC analysis of polar compounds. In HILIC, a high concentration of acetonitrile constitutes the weak eluting solvent, and increasing the aqueous portion of the mobile phase decreases retention. In RP-HPLC, acetonitrile is the strong eluting solvent, and increasing its concentration reduces retention time. The choice and concentration of the organic modifier also affect selectivity and resolution.
Poor peak shape can compromise resolution, sensitivity, and the accuracy of quantification.[2]
Symptom
Potential Cause
Troubleshooting Step
Experimental Protocol
Peak Tailing
Secondary interactions between the basic 1-Methyl-L-histidine and acidic silanol (B1196071) groups on the silica-based stationary phase.[2]
Optimize Mobile Phase pH: Lowering the pH can protonate the silanol groups, minimizing these interactions.[2]
Prepare mobile phases with varying pH levels (e.g., from 3.0 to 7.0) using a suitable buffer like phosphate (B84403) or acetate. Analyze the 1-Methyl-L-histidine standard with each mobile phase and observe the peak shape.[2]
Reverse and Flush Column: This can dislodge any blockage from the inlet frit.[2]
Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column).[2] If the problem persists, the column may need replacement.[2]
Incompatible sample solvent.
Match Sample Solvent to Mobile Phase: The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Poor Retention or Co-elution
Symptom
Potential Cause
Troubleshooting Step
Experimental Protocol
Insufficient Retention (HILIC)
Mobile phase is too "strong" (too much aqueous content).
Increase Organic Content: Increase the percentage of acetonitrile in the mobile phase.
Prepare mobile phases with increasing acetonitrile concentrations (e.g., 85%, 90%, 95%) and observe the effect on retention time.
Co-elution with other compounds
Lack of selectivity under current conditions.
Optimize Mobile Phase Composition: Vary the pH, buffer concentration, and organic modifier percentage.
A systematic approach, such as a Design of Experiments (DoE), can be used to evaluate the impact of different mobile phase parameters on the resolution of 1-Methyl-L-histidine from interfering peaks.[7]
Change Stationary Phase: If mobile phase optimization is insufficient, a column with a different chemistry may provide the necessary selectivity.
Consider a column with a different stationary phase chemistry (e.g., a different HILIC chemistry or a polar-embedded reversed-phase column).
Experimental Protocols
Protocol 1: HILIC Method for 1-Methyl-L-histidine Analysis
This protocol is a general starting point for the analysis of 1-Methyl-L-histidine and its isomers, based on published methods.[3]
Column: A HILIC column suitable for polar analytes.
Mobile Phase A: 95% aqueous solution of 0.15% formic acid and 10 mM ammonium formate with 5% acetonitrile.[3]
Mobile Phase B: 95% acetonitrile solution of 0.15% formic acid and 10 mM ammonium formate with 5% water.[3]
Gradient Elution:
0–8 min: 95–82.5% B
8–12 min: 82.5–70.5% B
12-14 min: 70.5–55% B
14–15.5 min: Hold at 55% B
15.5–15.6 min: 55–95% B
15.6–17.0 min: Hold at 95% B for column re-equilibration.[3]
Flow Rate: As recommended for the column dimensions.
Detection: Mass Spectrometry (MS) is often used for its sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes mobile phase compositions from various studies for the analysis of histidine and related compounds, which can serve as starting points for method development for 1-Methyl-L-histidine.
Analyte(s)
Chromatography Mode
Mobile Phase A
Mobile Phase B
pH
Reference
3-Methyl-l-histidine & 1-Methyl-l-histidine
HILIC
95% aqueous solution of 0.15% FA, 10 mM AMF, and 5% acetonitrile
95% acetonitrile solution of 0.15% FA, 10 mM AMF, and 5% H2O
Experimental Workflow for Method Development and Troubleshooting
The following diagram illustrates a logical workflow for developing a robust chromatographic method for 1-Methyl-L-histidine analysis and troubleshooting common issues.
A Comparative Guide to Analytical Method Validation: The Case for 1-Methyl-L-histidine-d3
For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical research, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal stand...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of analytical methods for the quantification of 1-Methyl-L-histidine, focusing on the validation of methods utilizing the stable isotope-labeled internal standard, 1-Methyl-L-histidine-d3, against alternative approaches. Supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative bioanalysis.[1] A SIL-IS is a form of the analyte where one or more atoms have been substituted with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle modification in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical behavior is the cornerstone of its superior performance in compensating for analytical variability.[1]
1-Methyl-L-histidine-d3 is the deuterium-labeled counterpart of 1-Methyl-L-histidine and serves as an ideal internal standard for its quantification.[2] Its use is particularly crucial for monitoring muscle protein catabolism and for dietary intake assessments.[2][3]
Performance Comparison: 1-Methyl-L-histidine-d3 vs. Structural Analogs
The primary alternative to a SIL-IS is a structural analog internal standard (ANIS), a compound with a similar but not identical chemical structure to the analyte. While often more readily available and less expensive, structural analogs may not fully compensate for variations in sample preparation and matrix effects. The following table summarizes the expected performance differences based on studies comparing SIL-IS and ANIS, although direct comparative data for 1-Methyl-L-histidine was not available in the public domain. The presented data is from a study on immunosuppressive drugs, which highlights the general performance advantages of SIL-ISs.[1]
Performance Parameter
Stable Isotope-Labeled IS (e.g., 1-Methyl-L-histidine-d3)
While both can achieve acceptable accuracy, SIL-IS are less susceptible to variations in extraction recovery and matrix effects, leading to more consistent and reliable results.[1]
Precision
Typically demonstrates lower coefficients of variation (CV%) due to better tracking of the analyte through the analytical process.
May exhibit higher CV% due to differential behavior during sample preparation and ionization.
Tighter precision ensures higher confidence in the measured concentrations of 1-Methyl-L-histidine.
Matrix Effect
Co-elution and similar ionization properties with the analyte minimize the impact of matrix-induced ion suppression or enhancement.[2]
Different chromatographic retention and ionization efficiencies can lead to significant and unpredictable matrix effects.
Reduced matrix effects lead to more robust and transferable methods across different biological matrices.
Selectivity
High, as it is differentiated by a specific mass-to-charge ratio (m/z) from the analyte.
Potential for co-eluting interferences that are not distinguished from the analog, leading to inaccurate quantification.
Enhanced selectivity reduces the risk of analytical interferences and improves data quality.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below is a representative experimental protocol for the quantification of 1-Methyl-L-histidine in a biological matrix using 1-Methyl-L-histidine-d3 as an internal standard, based on established methods for similar analytes.[2]
Sample Preparation
Spiking: To 100 µL of the biological sample (e.g., urine, plasma), add a known concentration of 1-Methyl-L-histidine-d3 solution.
Protein Precipitation (for plasma/serum): Add a protein precipitating agent (e.g., acetonitrile).
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC):
Column: A suitable reversed-phase column, such as a SB-aq (2.1×50 mm, 1.8 μm), can be used.[2]
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is acetonitrile-0.1% formic acid in water (2:98, v/v).[2]
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
Mass Spectrometry (MS/MS):
Ionization: Positive electrospray ionization (ESI) is commonly used.[2]
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
1-Methyl-L-histidine-d3: The precursor ion will be shifted by +3 Da (m/z 173.1), and the product ion may be the same or shifted depending on the fragmentation pattern.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantage of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of 1-Methyl-L-histidine.
Caption: Rationale for the superiority of stable isotope-labeled internal standards.
Conclusion
The validation of an analytical method is a cornerstone of reliable scientific research. When quantifying 1-Methyl-L-histidine, the use of its stable isotope-labeled internal standard, 1-Methyl-L-histidine-d3, offers significant advantages over structural analogs. The near-identical physicochemical properties of 1-Methyl-L-histidine-d3 to the analyte ensure superior accuracy, precision, and robustness by effectively compensating for variations throughout the analytical process. For researchers, scientists, and drug development professionals seeking the highest quality data, the adoption of 1-Methyl-L-histidine-d3 as the internal standard is a scientifically sound and recommended practice.
A Head-to-Head Comparison: 1-Methyl-L-histidine-d3 vs. 13C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. 1-Methyl-L-histidine, a key indicator of dietary meat intake and a potential biomarker for muscle m...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. 1-Methyl-L-histidine, a key indicator of dietary meat intake and a potential biomarker for muscle metabolism, requires robust and reliable analytical methods. A critical component of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards for 1-Methyl-L-histidine: the deuterated (1-Methyl-L-histidine-d3) and the Carbon-13 (¹³C) labeled variants.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations. However, the choice between deuterium (B1214612) and ¹³C labeling can significantly impact assay performance. Generally, ¹³C-labeled standards are considered superior due to their greater chemical and physical similarity to the unlabeled analyte.[1][2][3] This leads to near-perfect co-elution, which is crucial for accurately compensating for matrix effects.[4] Deuterated standards, while often more readily available and less expensive, can exhibit slight chromatographic shifts (the "isotope effect") and, in rare cases, may be susceptible to back-exchange of deuterium atoms.[3][4]
Performance Comparison: A Quantitative Overview
Performance Metric
1-Methyl-L-histidine-d3 (Deuterated)
¹³C-Labeled 1-Methyl-L-histidine
Rationale
Precision (%CV)
Typically <10%
Typically <5%
¹³C-labeled standards exhibit better co-elution, leading to more consistent correction of analytical variability.
Accuracy (%Bias)
Typically within ±15%
Typically within ±10%
The closer physicochemical properties of ¹³C-labeled standards to the analyte result in more accurate quantification.
Matrix Effect
Variable compensation
More effective compensation
Due to identical retention times, ¹³C-labeled standards experience the same matrix effects as the analyte, allowing for more reliable correction.
Recovery
Generally high and consistent
More consistent with analyte
The similar chemical properties ensure that the ¹³C-labeled standard tracks the analyte more closely through the entire sample preparation process.
Chromatographic Shift
Potential for slight shift
No significant shift
The larger mass difference between deuterium and hydrogen can lead to altered chromatographic behavior, whereas the ¹³C and ¹²C isotopes have a negligible effect on retention time.[4]
Isotopic Stability
Generally stable
Highly stable
While d3-methylation is on a chemically stable position, ¹³C labeling within the carbon skeleton offers the highest degree of stability with no risk of isotope exchange.[4]
Experimental Protocols
The following is a representative experimental protocol for the quantification of 1-Methyl-L-histidine in human urine using LC-MS/MS. This protocol can be adapted for use with either a d3 or ¹³C-labeled internal standard.
I. Sample Preparation:
Thawing and Dilution: Thaw frozen human urine samples at room temperature. Vortex each sample to ensure homogeneity. Dilute the urine samples 1:10 (v/v) with ultrapure water.
Internal Standard Spiking: To a 100 µL aliquot of the diluted urine, add 10 µL of the internal standard working solution (either 1-Methyl-L-histidine-d3 or ¹³C-labeled 1-Methyl-L-histidine at a concentration of 10 µg/mL in methanol).
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each sample to precipitate proteins.
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Conditions:
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of this polar analyte.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution:
0-1 min: 95% B
1-5 min: 95% to 50% B
5-6 min: 50% B
6-6.1 min: 50% to 95% B
6.1-8 min: 95% B
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
¹³C-Labeled 1-Methyl-L-histidine (example with 3 ¹³C atoms): m/z 173.1 → 127.1 (Note: The exact m/z will depend on the number and position of ¹³C labels).
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
A Researcher's Guide to 1-Methyl-L-histidine Quantification: A Comparative Analysis of Leading Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methyl-L-histidine, a potential biomarker for dietary meat intake and muscle metabolism, is paramount. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methyl-L-histidine, a potential biomarker for dietary meat intake and muscle metabolism, is paramount. This guide provides a comprehensive comparison of the most prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We delve into their performance, supported by experimental data, to empower you in selecting the optimal method for your research needs.
Method Performance at a Glance: A Quantitative Comparison
Table 1: Performance Characteristics of LC-MS/MS Methods for 1-Methyl-L-histidine Quantification
Detailed and robust experimental protocols are the bedrock of reproducible and reliable scientific data. Here, we outline typical methodologies for the quantification of 1-Methyl-L-histidine by LC-MS/MS and GC-MS.
Protocol 1: Quantification of 1-Methyl-L-histidine in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the analysis of amino acids in plasma.
1. Sample Preparation:
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 1-Methyl-L-histidine).
Precipitate proteins by adding 400 µL of methanol.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
LC System: Agilent 1290 Infinity LC system or equivalent.
Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar analytes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) with an electrospray ionization (ESI) source in positive ion mode.
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1-Methyl-L-histidine and its internal standard. For 1-Methyl-L-histidine, a common transition is m/z 170.1 → 124.1.[6]
Protocol 2: Quantification of 1-Methyl-L-histidine in Biological Samples by GC-MS
This protocol outlines a general procedure for amino acid analysis using GC-MS, which requires a derivatization step to increase the volatility of the analytes.
1. Sample Preparation and Derivatization:
Hydrolysis (for protein-bound 1-Methyl-L-histidine): Acid hydrolysis of the sample (e.g., with 6 M HCl at 110°C for 24 hours) is required to release the amino acid from proteins.
Purification: The hydrolysate is typically purified using a cation-exchange resin.
Derivatization: A two-step derivatization is common:
Esterification: React the dried sample with an acidic alcohol (e.g., 3 M HCl in n-butanol) at 60°C for 20 minutes to convert the carboxylic acid group to an ester.
Acylation: Following evaporation of the alcohol, react the sample with an acylating agent (e.g., trifluoroacetic anhydride) at 150°C for 10 minutes to derivatize the amino group.
Extraction: Extract the derivatized amino acids into an organic solvent (e.g., hexane).
2. GC-MS Conditions:
GC System: Agilent 7890B GC system or equivalent.
Column: A capillary column suitable for amino acid analysis (e.g., a mid-polarity column).
Carrier Gas: Helium at a constant flow rate.
Injection Mode: Splitless.
Temperature Program: An oven temperature program that starts at a low temperature and ramps up to a high temperature to separate the derivatized amino acids.
MS System: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
Data Acquisition: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 1-Methyl-L-histidine.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and the logical relationships between the analytical methods, the following diagrams are provided.
Figure 1: General experimental workflow for the quantification of 1-Methyl-L-histidine.
Figure 2: Comparison of key attributes of LC-MS/MS, GC-MS, and ELISA for 1-Methyl-L-histidine analysis.
Discussion and Recommendations
LC-MS/MS stands out as the gold standard for the quantification of 1-Methyl-L-histidine in complex biological matrices. Its high sensitivity, specificity, and the ability to analyze the compound without derivatization make it a powerful tool for both research and clinical applications. The precision and accuracy of published LC-MS/MS methods are excellent, allowing for reliable determination of even small variations in concentration. While the initial instrument cost is high, the potential for high-throughput analysis can offset this in large-scale studies.
GC-MS is a robust and reliable alternative, particularly in laboratories where this instrumentation is already established. However, the mandatory derivatization step adds complexity and time to the sample preparation workflow. This can also be a source of variability if not carefully controlled. The performance of GC-MS for amino acid analysis is well-documented, with good precision and accuracy.
ELISA offers the advantages of high throughput and cost-effectiveness, making it an attractive option for screening large numbers of samples. However, the current lack of a commercially available, well-validated ELISA kit specifically for 1-Methyl-L-histidine is a significant limitation. The potential for cross-reactivity with structurally similar molecules, such as 3-methylhistidine or histidine itself, could compromise the accuracy of the results. While a histamine (B1213489) ELISA kit shows some cross-reactivity with 1-methylhistamine, this is not sufficient for reliable quantification of 1-Methyl-L-histidine.[5] Should a specific and validated kit become available, it would be a valuable tool for large-scale epidemiological studies.
A Comparative Guide to Inter-Laboratory Measurement of 1-Methyl-L-histidine
For Researchers, Scientists, and Drug Development Professionals This guide offers a comprehensive comparison of analytical methodologies for the quantification of 1-Methyl-L-histidine (1-MH), a significant biomarker for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methodologies for the quantification of 1-Methyl-L-histidine (1-MH), a significant biomarker for meat consumption and muscle protein metabolism. While formal inter-laboratory comparison studies for 1-MH are not widely documented, this document synthesizes data from various published research to provide an objective overview of current measurement techniques, their performance, and the expected physiological concentration ranges.
Data Presentation: A Comparative Analysis of Analytical Methods
The following table summarizes different analytical approaches for the quantification of 1-MH in human biological samples, primarily plasma, serum, and urine. This comparative data highlights the variations in methodologies and reported concentration ranges across different studies.
Laboratory/Author
Analytical Technique
Biological Matrix
Sample Preparation Method
Reported Concentration Range in Healthy Adults
Wang et al.
UPLC-MS/MS
Human Urine
Dilution with water, addition of an isotopic internal standard.
Note: It is crucial to consider that dietary habits, particularly the consumption of meat and fish, can significantly influence the concentration of 1-MH in biological fluids.[3][4]
Experimental Protocols: A Closer Look at the Methodologies
Below are detailed experimental protocols for the primary analytical techniques used for 1-MH quantification, based on methodologies reported in the scientific literature.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of 1-MH.
Sample Preparation (Urine):
Urine samples are typically diluted with purified water.
An isotopically labeled internal standard (e.g., d3-1-Methylhistidine) is added to each sample to correct for matrix effects and variations in instrument response.
Chromatographic Separation:
Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds, is used for separation.
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid to improve chromatographic peak shape and ionization efficiency.
Elution: A gradient elution is often employed to effectively separate 1-MH from other urine components.
Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The mass spectrometer is set to monitor a specific precursor ion of 1-MH and its characteristic product ion. For example, the transition of m/z 170.1 → m/z 126.1 is a known transition for 1-MH.[5]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative approach with high separation efficiency.
Sample Preparation:
Plasma: Requires a protein precipitation step, for instance, by adding a mixture of acetonitrile and ammonia, followed by centrifugation to remove the precipitated proteins.[1]
Urine: Generally requires minimal sample preparation, often just dilution with a suitable buffer.
Electrophoretic Conditions:
Capillary: A fused-silica capillary is used as the separation channel.
Buffer: A background electrolyte solution, often at a low pH (e.g., Tris-phosphate buffer at pH 2.2), fills the capillary and the buffer reservoirs.[1]
Separation: A high voltage is applied across the capillary, causing charged molecules to migrate at different velocities based on their charge-to-size ratio.
Detection: Detection is typically performed using UV absorbance at a low wavelength (e.g., 200 nm).
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of 1-MH, the following diagrams are provided.
Caption: A generalized workflow for the laboratory measurement of 1-Methyl-L-histidine.
Caption: The metabolic origins and excretion pathway of 1-Methyl-L-histidine.
Quantitative Analysis of 1-Methyl-L-histidine: A Comparative Guide to Calibration Curves
For researchers, scientists, and professionals in drug development, accurate quantification of biomarkers like 1-Methyl-L-histidine is paramount. This amino acid derivative serves as a significant indicator of dietary me...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, accurate quantification of biomarkers like 1-Methyl-L-histidine is paramount. This amino acid derivative serves as a significant indicator of dietary meat intake and can be relevant in studies of muscle protein metabolism. The foundation of precise measurement lies in the establishment of a robust calibration curve, defined by its linearity and analytical range. This guide provides a comparative overview of various analytical methods for 1-Methyl-L-histidine quantification, with a focus on the linearity and range of their respective calibration curves, supported by experimental data from published studies.
Comparison of Analytical Methods
The quantification of 1-Methyl-L-histidine is predominantly achieved through chromatographic techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and specificity. Other methods, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Capillary Electrophoresis (CE), also offer viable alternatives. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
The following table summarizes the linearity and range of calibration curves for 1-Methyl-L-histidine determination using different analytical platforms as reported in various studies.
Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of experimental protocols employed in the cited studies for the quantification of 1-Methyl-L-histidine.
LC-MS/MS Method for Quantification in Human Urine[1]
Sample Preparation: Urine samples were diluted with water after the addition of an isotopic internal standard.
Chromatography: Separation was performed on a SB-aq column (2.1x50 mm, 1.8 µm) with an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid in water (2:98, v/v).
Mass Spectrometry: Detection was carried out on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI). The transition monitored for 1-Methyl-L-histidine was m/z 170.1 → m/z 126.1.
Calibration Curve: The calibration curve was linear over the concentration range of 5-500 nmol/mL.
LC-MS/MS Method for Quantification in Chicken Plasma[2]
Sample Preparation: Plasma samples (5 µL) were mixed with water, phosphate-buffered saline, an internal standard solution (Nτ-methyl-d3-histidine), and acetonitrile. The mixture was centrifuged, and the supernatant was filtered.
Chromatography and Mass Spectrometry: Analysis was performed on an LCMS-8050 instrument using multiple reaction monitoring (MRM) and electrospray ionization.
Calibration Curve: The acceptable linear range of detection for Nπ-methylhistidine (an isomer of 1-Methyl-L-histidine) was 0.78–25.00 µmol/L, with a coefficient of determination (r²) of 0.9999.
UPLC-MS/MS Method for Quantification in Human Plasma[4][7][8]
Sample Preparation: Plasma proteins were precipitated using sulfosalicylic acid. The supernatant was mixed with an internal standard solution.
Chromatography: A gradient elution was performed on a mixed-mode chromatographic column over 18 minutes.
Mass Spectrometry: A triple quadrupole mass spectrometer was used in Selected Reaction Monitoring (SRM) acquisition mode.
Calibration Curve: The calibration curve for 1-Methylhistidine was established in the range of 2-500 µM and fitted with a quadratic regression.
Visualization of 1-Methyl-L-histidine Origin
The following diagram illustrates the metabolic origin of 1-Methyl-L-histidine, highlighting its connection to dietary sources and its distinction from 3-methylhistidine, a marker of endogenous muscle protein breakdown.
Caption: Metabolic pathways of 1-Methyl-L-histidine and 3-Methyl-L-histidine.
This guide underscores the importance of selecting and validating an appropriate analytical method for the quantification of 1-Methyl-L-histidine. While LC-MS/MS methods generally offer superior sensitivity and wider linear ranges, other techniques can be suitable depending on the specific research needs. The provided data and protocols serve as a valuable resource for scientists to establish reliable and accurate assays for this important biomarker.
Detecting 1-Methyl-L-histidine in Plasma: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 1-Methyl-L-histidine in plasma is crucial for various physiological and pathological studies. This g...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 1-Methyl-L-histidine in plasma is crucial for various physiological and pathological studies. This guide provides a comparative overview of the primary analytical methods used for this purpose, focusing on their limits of detection (LOD), and offers supporting experimental data and protocols.
Performance Comparison of Analytical Methods
The quantification of 1-Methyl-L-histidine in plasma is predominantly achieved through chromatographic techniques, with mass spectrometry-based methods offering the highest sensitivity and specificity. The following table summarizes the performance of key analytical methods.
Analytical Method
Limit of Detection (LOD) / Limit of Quantification (LOQ)
< 1 pmol per injection (for histidine and 3-methylhistidine)
~20 µL
Moderate
Good sensitivity.
Requires pre-column derivatization.
ELISA
No dedicated commercial kits readily available for 1-Methyl-L-histidine in plasma.
N/A
High
High throughput, relatively low cost per sample.
Lack of specific antibodies for 1-Methyl-L-histidine.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for the main analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is currently the gold standard for the quantification of 1-Methyl-L-histidine in plasma due to its high sensitivity and specificity.
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
Collect the supernatant for analysis.
2. Chromatographic Separation:
Column: A reversed-phase C18 column or a HILIC column is typically used.
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Flow Rate: Typically 0.2 - 0.5 mL/min.
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Detection:
Ionization Mode: Electrospray ionization (ESI) in positive mode.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 1-Methyl-L-histidine and its internal standard.
Capillary Electrophoresis with UV Detection (CE-UV)
A cost-effective and rapid method suitable for the analysis of 1-Methyl-L-histidine.[2][3]
1. Sample Preparation:
Deproteinize plasma samples by adding a mixture of acetonitrile and ammonia (B1221849) (80:20 v/v).[2][3]
Centrifuge to pellet the precipitated proteins.
The resulting supernatant can be directly injected or diluted with the running buffer.
2. Electrophoretic Conditions:
Capillary: Fused-silica capillary.
Running Buffer: A low pH buffer, such as 60 mmol/L Tris-phosphate at pH 2.2, is used to ensure the analytes are positively charged.[2][3]
Voltage: A high separation voltage is applied across the capillary.
Detection: UV detection at a low wavelength (e.g., 200 nm).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of 1-Methyl-L-histidine in plasma using LC-MS/MS.
Navigating the Nuances of 1-Methyl-L-histidine-d3 Recovery: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 1-Methyl-L-histidine-d3 as an internal standard, achieving high and consistent recovery is paramount for accurate quantification of its unlabeled...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing 1-Methyl-L-histidine-d3 as an internal standard, achieving high and consistent recovery is paramount for accurate quantification of its unlabeled counterpart, 1-Methyl-L-histidine (1-MH). This guide provides a comparative overview of reported recovery data from various analytical methods, details the experimental protocols employed, and visualizes the underlying metabolic and experimental workflows.
It is important to note that 1-Methyl-L-histidine-d3 is primarily utilized as an internal standard to correct for analyte loss during sample preparation and analysis.[4] Therefore, the recovery of the internal standard itself is a critical parameter for method validation, ensuring the reliability of the quantification of the target analyte, 1-Methyl-L-histidine.
Experimental Protocols
The successful recovery and quantification of 1-Methyl-L-histidine are intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies from studies that have successfully quantified this analyte.
Method 1: Capillary Electrophoresis with UV-Detection for Plasma and Urine
This method demonstrates the quantitative recovery of histidine and its methylated forms from plasma.
Sample Preparation (Protein Precipitation):
To a 100 µL plasma sample, add 200 µL of a mixture of acetonitrile/ammonia (80:20, v/v).
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
Centrifuge the sample to pellet the precipitated proteins.
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the metabolic pathway of 1-Methylhistidine.
Figure 1: Experimental workflow for 1-Methyl-L-histidine quantification.
Figure 2: Simplified metabolic pathway of 1-Methylhistidine.
The metabolism of 1-Methylhistidine is primarily linked to dietary intake of meat, which contains the dipeptide anserine, and the breakdown of muscle proteins like actin and myosin.[8] Following its release into the bloodstream, 1-Methylhistidine is not reutilized for protein synthesis and is excreted in the urine, making it a valuable biomarker for meat consumption and muscle protein turnover.[8]
A Researcher's Guide to the Cross-Validation of 1-Methyl-L-histidine Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methyl-L-histidine (1-MH), a key biomarker for dietary meat intake and muscle protein metabolism, is crucial for robust st...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methyl-L-histidine (1-MH), a key biomarker for dietary meat intake and muscle protein metabolism, is crucial for robust study outcomes. This guide provides a comparative analysis of common analytical methods for 1-MH, offering a framework for cross-validation and supported by experimental data from peer-reviewed studies.
This publication delves into the performance characteristics of three principal analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE) with UV detection. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for 1-Methyl-L-histidine quantification is a critical decision that impacts the sensitivity, specificity, and throughput of a study. The following table summarizes the key performance parameters of LC-MS/MS, HPLC-UV, and Capillary Electrophoresis, compiled from various validation studies.
Parameter
LC-MS/MS
HPLC-UV
Capillary Electrophoresis (UV Detection)
Principle
Separation by liquid chromatography followed by highly specific mass-based detection.
Separation by liquid chromatography with detection based on UV absorbance.
Separation based on electrophoretic mobility in a capillary with UV detection.
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the quantification of 1-Methyl-L-histidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is often considered the gold standard due to its high sensitivity and specificity.
Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation using an organic solvent like acetonitrile (B52724) or a deproteinizing agent such as sulfosalicylic acid. An isotopically labeled internal standard (e.g., 1-Methyl-d3-histidine) is added prior to precipitation to correct for matrix effects and variations in instrument response. The supernatant is then diluted and injected into the LC-MS/MS system.[5]
Chromatographic Separation: A reversed-phase C18 column or a mixed-mode column is commonly used for separation. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[1][5]
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for 1-Methyl-L-histidine and its internal standard.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely accessible and robust method, HPLC-UV is suitable for quantifying 1-Methyl-L-histidine, though it may require derivatization to enhance sensitivity and selectivity.
Sample Preparation: Similar to LC-MS/MS, sample preparation involves protein precipitation. For improved detection, pre-column derivatization with a UV-absorbing agent like phenylisothiocyanate (PITC) or o-phthalaldehyde (B127526) (OPA) can be performed.[1]
Chromatographic Separation: A reversed-phase C18 column is typically used. The mobile phase is often a buffered aqueous solution (e.g., sodium acetate) and an organic modifier like acetonitrile, run in either an isocratic or gradient mode.[6]
UV Detection: The eluent is monitored at a specific wavelength, typically around 200-210 nm for underivatized amino acids or at the absorbance maximum of the chosen derivative.[6]
Capillary Electrophoresis (CE) with UV Detection
CE offers high separation efficiency and short analysis times, making it a viable alternative for 1-Methyl-L-histidine analysis.
Sample Preparation: Protein precipitation is carried out using a mixture of acetonitrile and ammonia. The supernatant is then directly injected into the CE system.[3]
Electrophoretic Separation: A fused-silica capillary is used with a background electrolyte such as Tris-phosphate buffer at a low pH (e.g., 2.2). The separation is driven by applying a high voltage across the capillary.[3]
UV Detection: On-capillary UV detection is performed at a low wavelength, typically around 200 nm.[3]
Visualizing the Workflow and Biological Context
To aid in the understanding of the experimental process and the biological relevance of 1-Methyl-L-histidine, the following diagrams have been generated.
A generalized workflow for the analysis of 1-Methyl-L-histidine.
Performance of 1-Methyl-L-histidine-d3 in Biological Matrices: A Comparative Guide
In the field of bioanalysis, particularly in pharmacokinetic studies and clinical research, the accurate quantification of biomarkers is paramount. 1-Methylhistidine (1-MH) is a significant biomarker, primarily used to a...
Author: BenchChem Technical Support Team. Date: December 2025
In the field of bioanalysis, particularly in pharmacokinetic studies and clinical research, the accurate quantification of biomarkers is paramount. 1-Methylhistidine (1-MH) is a significant biomarker, primarily used to assess dietary meat intake and to differentiate it from endogenous muscle protein breakdown, which is typically monitored by its isomer, 3-methylhistidine (3-MH).[1] The analytical challenge lies in precisely and accurately measuring its concentration in complex biological matrices such as plasma and urine.
This guide provides a comprehensive comparison of the analytical performance of methods utilizing a stable isotope-labeled internal standard (SIL-IS), specifically 1-Methyl-L-histidine-d3, versus other approaches. The use of a SIL-IS like 1-Methyl-L-histidine-d3 is considered the gold standard in quantitative mass spectrometry.[2][3] This is because it is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization suppression or enhancement from matrix components.[2][3][4] This normalization is crucial for correcting variations during sample preparation and analysis, leading to superior accuracy and precision.[3][5]
Comparative Performance Data
The use of a deuterated internal standard such as 1-Methyl-L-histidine-d3 significantly enhances the performance of bioanalytical methods. Quantitative data from studies using isotopic internal standards for the analysis of 1-Methylhistidine in human urine and bovine plasma demonstrate high levels of accuracy, precision, and linearity. The detection of 1-MH in human urine using a UPLC-MS/MS method with an isotopic internal standard was found to be independent of matrix effects.[6][7]
Below is a summary of key performance parameters from validated methods.
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline typical protocols for the quantification of 1-Methylhistidine using 1-Methyl-L-histidine-d3 as an internal standard.
1. Sample Preparation
The goal of sample preparation is to extract the analyte from the complex biological matrix while removing interfering substances.[9] The addition of the SIL-IS at the beginning of this process is critical to account for any analyte loss.
Urine Samples : A simple "dilute and shoot" method is often sufficient.
Thaw frozen human urine samples at room temperature.
Vortex the samples to ensure homogeneity.
Add a known concentration of the 1-Methyl-L-histidine-d3 internal standard solution.
Dilute the sample with deionized water or an appropriate buffer.[6][7]
Vortex again and centrifuge to pellet any precipitates.
Transfer the supernatant for analysis.
Plasma Samples : Protein precipitation is required to remove high-abundance proteins.
Thaw frozen plasma samples on ice.
Add a known concentration of the 1-Methyl-L-histidine-d3 internal standard solution.
Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
Carefully collect the supernatant for LC-MS/MS analysis.[11]
2. Chromatographic Separation (UPLC/HPLC)
Chromatographic separation is essential to resolve 1-Methylhistidine from its isomer, 3-methylhistidine, and other endogenous components.
System : An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
Column : A column suitable for polar compounds, such as a Zorbax SB-aq (2.1×50 mm, 1.8 μm) column.[6][7]
Mobile Phase : An isocratic mobile phase is often used for a rapid analysis. A typical mobile phase consists of a high aqueous content with a small amount of organic solvent and an acid modifier, for example, acetonitrile and 0.1% formic acid in water (2:98, v/v).[6][7]
Flow Rate : A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
Column Temperature : Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometric Detection (MS/MS)
A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis due to its high selectivity and sensitivity.
Ionization Mode : Positive Electrospray Ionization (ESI+) is effective for compounds like 1-Methylhistidine.[6][7]
Analysis Mode : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
1-Methyl-L-histidine-d3 : The precursor ion will be shifted by +3 (m/z 173.1), while the product ion may or may not be shifted depending on the location of the deuterium (B1214612) labels. The specific transition must be determined by infusion of the standard.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of 1-Methylhistidine in a biological matrix using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for 1-Methylhistidine quantification.
A Comparative Guide to Derivatization Methods for 1-Methyl-L-histidine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methyl-L-histidine (1-MH), a key biomarker for muscle protein turnover and dietary meat intake, is crucial. Due to the pol...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Methyl-L-histidine (1-MH), a key biomarker for muscle protein turnover and dietary meat intake, is crucial. Due to the polar and zwitterionic nature of amino acids, direct analysis can be challenging, often necessitating derivatization to improve chromatographic separation and detection sensitivity.[1] This guide provides an objective comparison of common analytical strategies for 1-MH, focusing on direct "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) using chloroformate reagents.
Overview of Analytical Strategies
The choice of analytical method for 1-Methyl-L-histidine is a trade-off between sample throughput, sensitivity, and the need for chemical modification. While direct LC-MS/MS methods are gaining popularity due to their speed and simplicity, derivatization techniques remain a cornerstone for enhancing the volatility of analytes for GC-MS analysis.[2][3]
Direct LC-MS/MS Analysis: This approach involves minimal sample preparation, typically limited to protein precipitation, followed by direct injection into an LC-MS/MS system.[4][5] It avoids the time-consuming derivatization step and potential for artifact formation.[2] Modern mixed-mode or HILIC chromatography columns enable the retention and separation of polar compounds like 1-MH without chemical modification.[5]
Chloroformate Derivatization for GC-MS: This classic technique involves a chemical reaction to convert the polar functional groups of amino acids into more volatile and thermally stable derivatives suitable for gas chromatography.[1][6] Alkyl chloroformates, such as ethyl chloroformate (ECF) and methyl chloroformate (MCF), react rapidly with amine and carboxyl groups in an aqueous medium, making the workflow efficient.[6][7] The resulting derivatives are then extracted into an organic solvent for GC-MS analysis.
Performance Comparison
The selection of an appropriate method often depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance metrics for the different approaches.
Potential for matrix effects, requires advanced instrumentation[2]
Additional sample preparation steps, potential for artifacts[10]
Slower reaction time, potential for adsorption of derivatives[9]
Experimental Workflows and Protocols
A general workflow for the analysis of 1-Methyl-L-histidine involves sample preparation, followed by either direct analysis or a derivatization step, and finally instrumental analysis.
Caption: General experimental workflow for 1-Methyl-L-histidine analysis.
Protocol 1: Direct LC-MS/MS Analysis (Adapted from MSACL and Restek)
This method is designed for high-throughput analysis with minimal sample handling.[4][5]
Sample Preparation:
To 100 µL of plasma sample, add 10 µL of 30% sulfosalicylic acid.[2]
Inject 4 µL of the final solution into the LC-MS/MS system.[2]
Chromatography: Use a mixed-mode or polar-modified column (e.g., Raptor Polar X) with a gradient elution.[5][11] A typical run time is around 13-18 minutes.[4][5]
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).[4] For 1-Methylhistidine, a common transition is m/z 170.1 -> 124.1.[4]
Protocol 2: Ethyl Chloroformate (ECF) Derivatization for GC-MS Analysis (Adapted from Wang et al. and Hušek et al.)
This protocol converts amino acids into their N-ethoxycarbonyl ethyl ester derivatives.[8] It is a rapid, one-step reaction performed in an aqueous medium.[6]
Sample Preparation:
Use an aliquot of the deproteinized supernatant from the sample preparation steps described in Protocol 1.
Derivatization Reaction:
To 100 µL of the sample in a vial, add a mixture of 35 µL methanol (B129727) and 30 µL pyridine, and mix.[12]
Add 15 µL of methyl chloroformate (or a similar volume of ethyl chloroformate) and mix for 1 minute.[12]
Alternatively, for ECF, a mixture of water/ethanol/pyridine (6:3:1) can be added to the sample, followed by 5 µL of ECF, and vortexed for 30 seconds.[7]
Allow the phases to separate. The upper organic layer contains the derivatized amino acids.[12]
Transfer the organic layer to a new vial for analysis.[12]
GC-MS Analysis:
Inject an aliquot of the organic phase into the GC-MS.
Gas Chromatography: Use a suitable capillary column (e.g., HP-INNOWAX) with a temperature program to separate the derivatives.[8]
Mass Spectrometry: Operate in Electron Ionization (EI) mode and scan for characteristic fragment ions of the derivatized 1-MH.
Protocol 3: 9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization for HPLC (Adapted from Godel et al.)
This method is optimized for high sensitivity using fluorescence detection and ensures the formation of stable, single derivative species for histidine.[9]
Derivatization Reaction:
Mix the amino acid sample with a borate (B1201080) buffer to achieve a pH of 11.4.[9]
Add the FMOC-Cl reagent.
Allow the reaction to proceed for 40 minutes at room temperature.[9]
HPLC Analysis:
Inject the reaction mixture into a reverse-phase HPLC system.
Detection: Use a fluorescence detector with an emission wavelength of 630 nm to reduce baseline noise.[9] The derivatives are stable for over 48 hours, allowing for automated analysis of many samples.[9]
A Researcher's Guide to Quantitative Analysis: Cost-Benefit Analysis of 1-Methyl-L-histidine-d3
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the field of bioanalysis, particularly when using powerful techniques like liquid ch...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the field of bioanalysis, particularly when using powerful techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard can be the deciding factor between ambiguous results and robust, publishable data. This guide provides an objective comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically 1-Methyl-L-histidine-d3, against other common analytical alternatives.
1-Methyl-L-histidine (1-MH) is a significant biomarker, often used as an objective indicator of dietary meat and fish intake, and is also studied in the context of muscle protein metabolism.[1][2] Accurate measurement of its concentration in biological matrices like plasma or urine is crucial for nutritional studies, clinical research, and metabolic disease investigation.[3][4][5] To achieve this accuracy, an internal standard is essential to correct for analytical variability.[6] 1-Methyl-L-histidine-d3 is the deuterated stable isotope-labeled analogue of 1-MH, designed for this purpose.[7]
The Gold Standard: A Cost-Benefit Analysis
The use of a SIL-IS is widely regarded as the "gold standard" in quantitative mass spectrometry.[6] This is because the SIL-IS is a version of the analyte where several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ²H).[6] This results in a compound that is chemically and physically almost identical to the analyte, yet distinguishable by its mass.
The Benefits: Justifying the Investment
The primary benefit of using 1-Methyl-L-histidine-d3 is the unparalleled improvement in data quality. Its near-identical chemical nature to the endogenous 1-Methyl-L-histidine ensures it behaves the same way throughout the entire analytical process—from sample extraction and handling to chromatographic separation and ionization in the mass spectrometer.[6][8]
This co-behavior allows the SIL-IS to effectively compensate for two major sources of error:
Sample Preparation Variability: Losses that occur during sample clean-up or extraction are corrected for because both the analyte and the standard are lost in the same proportion.[9][10]
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[11] Because the SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects, allowing for reliable correction.[6][11]
This robust correction leads to significant improvements in assay performance, routinely achieving accuracy within 85-115% and precision (CV) of less than 15%, which is critical for regulated bioanalysis.[12][13] The resulting high-quality data reduces the need for costly and time-consuming sample re-runs, ultimately increasing confidence in study outcomes and accelerating research and development.[6][9]
The Costs: An Upfront Investment for Long-Term Value
The main drawback of SIL-IS is their higher initial purchase price compared to alternatives.[6][14] The synthesis of isotopically labeled compounds is a complex process, which is reflected in their cost. However, this upfront expense is often offset by the reduced time spent on method development and the avoidance of failed experiments that can result from using less reliable quantification strategies.[14]
Comparison of Quantification Alternatives
To fully appreciate the value of 1-Methyl-L-histidine-d3, it must be compared against other common methodologies.
Methodology
Description
Primary Benefit
Primary Drawback
No Internal Standard
Quantification is based solely on an external calibration curve.
Lowest cost, simple setup.
Highly susceptible to all analytical variability (matrix effects, extraction loss), leading to poor accuracy and precision.
Structural Analog IS
A different but structurally similar molecule is used as the standard.
More affordable than a SIL-IS; better than no standard.
Cannot perfectly mimic the analyte; differences in chromatography and ionization efficiency lead to incomplete correction for matrix effects.[6][11]
SIL-IS (1-Methyl-L-histidine-d3)
An isotopically labeled version of the analyte is used.
The "gold standard." Provides the most accurate and precise data by comprehensively correcting for nearly all sources of analytical error.[6][8][9]
Highest initial purchase cost.
Quantitative Data Summary
The following tables provide a summary of the cost and expected performance when quantifying 1-Methyl-L-histidine.
Table 1: Cost Comparison of Internal Standard Options
Performance values are representative and based on established principles of bioanalytical method validation.
Experimental Workflow & Protocol
A robust analytical workflow is critical for achieving reliable results. The diagram below illustrates the key stages in a typical quantitative bioanalysis using a stable isotope-labeled internal standard.
Essential Safety and Operational Guide for Handling 1-Methyl-L-histidine-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methyl-L-histidine-d3. The following procedures and recommendations are designe...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methyl-L-histidine-d3. The following procedures and recommendations are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling 1-Methyl-L-histidine-d3, which is a solid, powdered substance, appropriate personal protective equipment and engineering controls are essential to minimize exposure.[1] One safety data sheet classifies the compound as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] It may also cause respiratory irritation.[2]
Summary of Required PPE and Controls
Control Type
Specification
Purpose
Engineering Controls
Laboratory fume hood or mechanical exhaust system.[1]
To prevent inhalation of dust and aerosols.
Eye Protection
Safety glasses with side-shields (conforming to NIOSH (US) or EN 166 (EU) standards).[1]
To protect eyes from dust particles.
Hand Protection
Chemical-resistant gloves.
To prevent skin contact.
Skin and Body Protection
Impervious clothing, such as a lab coat.
To protect skin from accidental exposure.
Respiratory Protection
Air-purifying respirator if a risk assessment deems it necessary.[1]
To prevent inhalation if ventilation is inadequate.
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 1-Methyl-L-histidine-d3, from initial preparation to final disposal.
Caption: Safe handling workflow for 1-Methyl-L-histidine-d3.
Step-by-Step Handling and Disposal Plan
1. Preparation and Weighing:
Before handling, ensure you are wearing the appropriate PPE: lab coat, gloves, and safety glasses with side shields.[1]
Conduct all manipulations of the solid compound within a certified laboratory fume hood or other ventilated enclosure to avoid the formation and inhalation of dust and aerosols.[1]
When weighing, use a microbalance with a draft shield. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
Handle the container and spatula carefully to minimize dust generation.
2. Dissolution and Use:
If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.
Cap the vial or flask securely before mixing.
For storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3] If water is used as the solvent, the solution should be filtered and sterilized before use.[3]
Use personal protective equipment during cleanup.[1]
Mechanically collect the spilled solid (e.g., by sweeping or carefully wiping with a damp cloth) and place it into a suitable, sealed container for disposal.[1]
All waste material, including empty containers and contaminated disposables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container.
The disposal of 1-Methyl-L-histidine-d3 must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][4]
5. First Aid Measures:
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]
Skin Contact: Wash the affected area with soap and plenty of water.[1]
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
In all cases of exposure, consult a physician and show them the safety data sheet.[1]